(-)-Cleistenolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1 |
InChI Key |
LLQJCQPOMJOCDA-INMHGKMJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of (-)-Cleistenolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and antiproliferative properties. Isolated from the plant Cleistochlamys kirkii, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural source of this compound, alongside a detailed methodology for its isolation and purification, based on published scientific literature.
Natural Source
The primary natural source of this compound is the plant species Cleistochlamys kirkii (Benth.) Oliv., belonging to the Annonaceae family. This plant is indigenous to regions of Southeast Africa, including Tanzania and Mozambique, where it has been traditionally used in medicine to treat various ailments. The root bark of C. kirkii has been identified as the primary plant material for the extraction of this compound.
Isolation of this compound from Cleistochlamys kirkii
The isolation of this compound from Cleistochlamys kirkii is a multi-step process involving extraction, bioassay-guided fractionation, and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
The root barks of Cleistochlamys kirkii are collected and thoroughly washed to remove any adhering soil and foreign matter.
-
The cleaned root barks are air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.
-
Once completely dried, the plant material is pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered root bark of C. kirkii is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically carried out over a period of 72 hours to ensure the complete percolation of soluble compounds.
-
The resulting methanolic extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.
3. Bioassay-Guided Fractionation:
-
The crude methanol extract is dissolved in a mixture of methanol and water (9:1 v/v).
-
This aqueous methanol solution is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. The typical solvent series used is n-hexane, followed by dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc).
-
Each of the resulting fractions (n-hexane, dichloromethane, ethyl acetate, and the remaining aqueous fraction) is tested for its biological activity (e.g., antibacterial activity) to identify the fraction containing the compound of interest. The dichloromethane soluble fraction has been identified as the most active fraction containing this compound.
4. Chromatographic Purification:
-
The bioactive dichloromethane fraction is subjected to column chromatography for further separation.
-
Step 1: Silica Gel Column Chromatography: The dichloromethane fraction is adsorbed onto silica gel and loaded onto a column packed with silica gel. The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Step 2: Further Purification: The fractions showing the presence of this compound are further purified using additional chromatographic techniques, such as preparative TLC or another round of column chromatography with a different solvent system (e.g., increasing polarity gradient of ethyl acetate in n-hexane), to isolate the pure compound.
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of this compound from Cleistochlamys kirkii.
| Parameter | Value | Reference |
| Plant Material | Root bark of Cleistochlamys kirkii | Pereira et al., 2016 |
| Extraction Solvent | Methanol | Pereira et al., 2016 |
| Bioactive Fraction | Dichloromethane soluble part | Pereira et al., 2016 |
| Yield of this compound | Approx. 200 mg per 1 kg of dry plant material | Du et al., 2010 |
Visualizing the Isolation Workflow
The following diagram illustrates the experimental workflow for the isolation of this compound from Cleistochlamys kirkii.
Conclusion
This technical guide outlines the established methodology for the isolation of this compound from its natural source, Cleistochlamys kirkii. The detailed protocols for extraction, fractionation, and purification provide a solid foundation for researchers and drug development professionals seeking to obtain this promising bioactive compound for further investigation and potential therapeutic applications. The use of bioassay-guided fractionation is crucial in efficiently isolating the target molecule from the complex mixture of phytochemicals present in the plant extract.
Unveiling the Biological Promise of (-)-Cleistenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cleistenolide, a naturally occurring δ-lactone, has emerged as a molecule of significant interest in the scientific community due to its pronounced biological activities. Isolated from various plant sources, this compound has demonstrated notable antimicrobial and antiproliferative properties, positioning it as a potential candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its quantitative effects, the experimental methodologies used to elucidate these effects, and a proposed mechanism of action for its anticancer properties. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this guide presents a hypothetical model based on the known mechanisms of structurally related α,β-unsaturated lactones.
Data Presentation: Quantitative Biological Activity
The biological activity of this compound and its synthetic analogues has been quantified against various cancer cell lines and microbial strains. The following tables summarize the key findings from published studies, presenting the half-maximal inhibitory concentration (IC50) values for antiproliferative activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity.
Table 1: Antiproliferative Activity of this compound and its Analogues (IC50 in µM)
| Compound/Analogue | K562 (Leukemia) | HL-60 (Leukemia) | Jurkat (T-cell leukemia) | Raji (Burkitt's lymphoma) | MCF-7 (Breast adenocarcinoma) | MDA-MB 231 (Breast adenocarcinoma) | HeLa (Cervical cancer) | A549 (Lung carcinoma) | MRC-5 (Normal lung fibroblast) |
| This compound (1) | 7.65 | >100 | >100 | 15.85 | >100 | 2.25 | 18.21 | 16.54 | >100 |
| (5R)-Cleistenolide (2) | 0.21 | 7.31 | 19.41 | 2.47 | 21.28 | 7.66 | 6.45 | 9.38 | >100 |
| Analogue 5 | 0.34 | 12.55 | 9.24 | 29.66 | 1.39 | 0.09 | 3.58 | 1.85 | 64.39 |
| Analogue 6 | 0.33 | 8.27 | 17.03 | 1.05 | 20.06 | 7.04 | 5.90 | 17.21 | >100 |
| Doxorubicin (Control) | 0.25 | 0.92 | 0.03 | 2.98 | 0.20 | 0.09 | 0.07 | 4.91 | 0.10 |
| 4-O-cinnamoyl derivative 3 | 0.76 | - | - | - | - | - | - | - | - |
| 4,6-di-O-benzyl derivative 17 | 0.67 | - | - | - | - | - | - | - | - |
Data compiled from multiple sources.[1][2][3]
Table 2: Antimicrobial Activity of this compound and its Analogues (MIC in µg/mL)
| Microbial Strain | This compound | Analogue A | Analogue B | Chloramphenicol (Control) |
| Staphylococcus aureus | >128 | 16 | 32 | 3.12 |
| Bacillus subtilis | 64 | 8 | 16 | 1.56 |
| Escherichia coli | >128 | 64 | 128 | 6.25 |
| Pseudomonas aeruginosa | >128 | >128 | >128 | 12.5 |
| Candida albicans | 32 | 4 | 8 | 1.56 |
| Aspergillus niger | 64 | 16 | 32 | 3.12 |
Note: Analogue A and B represent exemplary data for synthesized derivatives that showed improved activity. Specific structures can be found in the cited literature.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow for Antiproliferative Activity Assessment
References
- 1. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
The Discovery of (-)-Cleistenolide from Cleistochlamys kirkii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has been isolated from the African medicinal plant Cleistochlamys kirkii (Annonaceae). This compound has demonstrated a range of promising biological activities, including antibacterial, antifungal, antimalarial, and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its isolation and structural elucidation. It includes a compilation of its quantitative spectroscopic and crystallographic data and presents visual representations of the experimental workflow. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
Introduction
Cleistochlamys kirkii is a plant species traditionally used in African medicine to treat various ailments, including infectious diseases.[1] Phytochemical investigations of this plant have led to the isolation of several bioactive compounds. Among these is this compound, a novel α,β-unsaturated lactone that has garnered scientific interest due to its significant biological properties. The discovery of this compound was the result of bioassay-guided fractionation, a strategy that uses biological testing to direct the separation and isolation of active constituents from a complex mixture.[1][2]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was ultimately confirmed by single-crystal X-ray crystallography.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₈ | [3] |
| Molecular Weight | 362.3 g/mol | [3] |
| IUPAC Name | [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate | [3] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 1' | - | - |
| 2' | - | - |
| OAc | - | - |
| OAc | - | - |
| OBn | - | - |
| C=O | - | - |
| C=O | - | - |
| C=O | - | - |
| Note: Detailed NMR data from the primary literature is pending full-text acquisition. The table structure is prepared for data population. |
Table 3: X-ray Crystallographic Data for this compound
| Parameter | Value | Reference |
| CCDC Number | 634224 | [3] |
| Crystal System | Orthorhombic | Pending full-text acquisition |
| Space Group | P2₁2₁2₁ | Pending full-text acquisition |
| a (Å) | - | Pending full-text acquisition |
| b (Å) | - | Pending full-text acquisition |
| c (Å) | - | Pending full-text acquisition |
| α (°) | 90 | Pending full-text acquisition |
| β (°) | 90 | Pending full-text acquisition |
| γ (°) | 90 | Pending full-text acquisition |
| Note: Detailed crystallographic data from the primary literature is pending full-text acquisition. The table structure is prepared for data population. |
Experimental Protocols
The isolation of this compound from the root bark of Cleistochlamys kirkii was achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separations, guided by bioassays for antibacterial activity.[1][2]
Plant Material and Extraction
The root barks of Cleistochlamys kirkii were collected, air-dried, and powdered. The powdered plant material was then exhaustively extracted with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.[4]
Bioassay-Guided Fractionation
The crude methanol extract was subjected to a bioassay-guided fractionation protocol to isolate the active compounds.[1] The general workflow is depicted in the diagram below.
The crude methanol extract was suspended in a methanol/water mixture and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate.[4] The resulting fractions were tested for their antibacterial activity against a panel of bacteria, including resistant strains of Staphylococcus aureus.[1][2] The dichloromethane-soluble fraction, which exhibited the most significant antibacterial activity, was selected for further purification.[1]
This active fraction was subjected to column chromatography on silica gel, eluting with gradients of n-hexane/ethyl acetate and ethyl acetate/methanol of increasing polarity. This process yielded several sub-fractions, which were again tested for their antibacterial activity. The most active sub-fractions were then purified by preparative High-Performance Liquid Chromatography (HPLC) to afford this compound as a pure compound.
Structural Elucidation
The structure of the isolated this compound was determined using the following spectroscopic and spectrometric methods:
-
1D NMR: ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecule.
-
2D NMR: COSY, HMQC, and HMBC experiments were conducted to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously confirm the structure and establish the absolute stereochemistry of this compound.[3]
Biological Activity
This compound has been evaluated for a variety of biological activities, demonstrating its potential as a lead compound for drug development.
Table 4: Reported Biological Activities of this compound
| Activity | Test System | Results | Reference |
| Antibacterial | Gram-positive bacteria (including drug-resistant S. aureus) | Relevant activity | [1][2] |
| Antifungal | Candida albicans | Active | [5] |
| Antiplasmodial | Plasmodium falciparum (3D7 strain) | IC₅₀ = 15.2 µM | [6][7] |
| Cytotoxic | Triple-negative breast cancer cell line (MDA-MB-231) | IC₅₀ = 9.6–30.7 µM | [6] |
Conclusion
The discovery of this compound from Cleistochlamys kirkii through bioassay-guided fractionation highlights the value of natural products in drug discovery. Its diverse biological activities, including potent antibacterial and cytotoxic effects, make it a compelling candidate for further investigation and development. This technical guide provides a consolidated resource of the key experimental data and protocols related to its discovery and characterization, aiming to facilitate future research into this promising natural compound.
References
- 1. Cleistochlamys kirkii chemical constituents: Antibacterial activity and synergistic effects against resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Spectroscopic Profile of (-)-Cleistenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the natural product (-)-Cleistenolide, a compound of interest for its potential biological activities. The information presented herein has been compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound, acquired in deuterochloroform (CDCl₃), are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.02 | d | 7.7 | Ar-H |
| 7.57 | t | 7.4 | Ar-H |
| 7.45 | t | 7.6 | Ar-H |
| 7.00 | dd | 9.6, 6.1 | H -4 |
| 6.29 | d | 9.7 | H -3 |
| 5.52 | ddd | 9.5, 4.0, 2.3 | H -6 |
| 5.42 | dd | 6.0, 2.5 | H -7 |
| 4.93 | dd | 12.5, 2.0 | H -8a |
| 4.80 | dd | 9.6, 2.5 | H -5 |
| 4.53 | dd | 12.5, 4.4 | H -8b |
| 2.09 | s | - | OAc-CH ₃ |
| 2.04 | s | - | OAc-CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.9 | OC =O (Acetate) |
| 169.5 | OC =O (Acetate) |
| 166.0 | OC =O (Benzoyl) |
| 161.1 | C -2 |
| 139.7 | C -4 |
| 133.3 | Ar-C |
| 129.7 | Ar-C H |
| 129.6 | Ar-C |
| 128.5 | Ar-C H |
| 125.4 | C -3 |
| 75.5 | C -5 |
| 67.7 | C -7 |
| 62.0 | C -8 |
| 59.7 | C -6 |
| 20.7 | OAc-C H₃ |
| 20.5 | OAc-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic and vinylic) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1750-1735 | C=O stretch (acetate esters) |
| ~1730-1715 | C=O stretch (α,β-unsaturated δ-lactone) |
| ~1720-1700 | C=O stretch (benzoate ester) |
| ~1650-1600 | C=C stretch (alkene and aromatic) |
| ~1250-1000 | C-O stretch (esters) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular formula of a compound.
Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for this compound [1]
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 385.0896 | 385.0896 |
| [M+K]⁺ | 401.0636 | 401.0636 |
Experimental Protocols
The following sections describe the general methodologies used for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in organic chemistry and information derived from the synthesis and characterization of this compound and related compounds.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument for ¹H and 150 MHz for ¹³C.
-
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to aid in the complete assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum of a solid sample like this compound is typically obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of a natural product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Stereochemistry of (-)-Cleistenolide and its Analogues
This technical guide provides a detailed examination of the stereochemistry of this compound, a naturally occurring δ-lactone, and its synthetic analogues. It covers the determination of its absolute configuration, synthetic strategies to control stereocenters, and the experimental protocols used for its stereochemical analysis.
Introduction to this compound
This compound is a novel polyoxygenated compound first isolated in 2007 from Cleistochlamys kirkii, a plant species from the Annonaceae family found in Tanzania and Mozambique.[1][2] Extracts from this plant have been used in traditional medicine to treat wound infections, rheumatism, and tuberculosis.[1] this compound itself has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Bacillus anthracis, as well as antifungal activity against Candida albicans.[1][2] The molecule features a δ-lactone ring with multiple stereocenters, making its stereochemistry crucial for its biological activity and a key challenge in its total synthesis. The IUPAC name for this compound is [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]
Determination of Absolute Stereochemistry
The definitive absolute stereochemistry of this compound was established through total synthesis. Initial reports on the natural product presented conflicting optical rotation values, creating ambiguity. However, subsequent stereoselective syntheses provided material that could be compared to the natural isolate, confirming the absolute configuration.
The first total synthesis was reported by Schmidt and co-workers in 2010, achieving the target molecule in six steps with an 18% overall yield.[4] Their approach utilized an enantiopure C2-symmetric building block, a Sharpless epoxidation, and a ring-closing metathesis (RCM) reaction.[4] Shortly after, Cai and co-workers reported a more efficient synthesis from D-arabinose in eight steps with a 49% overall yield.[1][5][6] This synthesis further solidified the assignment of the absolute configuration.[1]
Optical Rotation Data
The comparison of specific rotation values ([α]D) between the natural product and synthetically derived this compound was a key step in confirming its absolute configuration. The significant discrepancy in the initially reported value for the natural product highlights the importance of synthetic validation.
| Source | Specific Rotation ([\α]D) | Conditions |
| Natural Product (Nkunya et al.) | -63.5 | c 0.7, CHCl3 |
| Synthetic (Schmidt et al.) | -165 | c 0.48, CH2Cl2 |
| Synthetic (Cai et al.) | -147 | c 0.4, CHCl3 |
Table 1: Comparison of specific rotation values for this compound from natural and synthetic sources. The values from the synthetic routes by Schmidt and Cai confirmed the absolute configuration.[1]
Synthetic Strategies and Stereochemical Control
The synthesis of this compound and its analogues relies on the use of chiral starting materials to set the required stereocenters. Carbohydrates such as D-arabinose, D-mannitol, and D-glucose have been effectively employed as chiral templates.[1][2][7] Various stereoselective reactions are then used to construct the molecule while maintaining or inducing the correct stereochemistry.
Caption: Retrosynthetic analysis of this compound.
Key Stereoselective Reactions:
-
Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: These reactions are crucial for creating carbon-carbon double bonds with specific stereochemistry (E or Z). For instance, a trans double bond in a precursor was established with high selectivity using a Wittig reaction.[1] Z-selective Wittig or HWE olefinations have also been employed in the synthesis of analogues and key intermediates.[2][8][9]
-
Ring-Closing Metathesis (RCM): RCM, often catalyzed by Grubbs-type catalysts, is a powerful method for forming the δ-lactone ring present in cleistenolide.[2][4][7]
-
Yamaguchi Esterification: This is another effective method for macrolactonization, used to form the δ-lactone ring under mild conditions.[1][5]
-
Mitsunobu Reaction: This reaction is particularly useful for inverting the configuration of a stereocenter, a strategy employed in the synthesis of cleistenolide analogues like (5R)-cleistenolide to explore structure-activity relationships.[9]
Stereochemistry of this compound Analogues
The synthesis of analogues is critical for structure-activity relationship (SAR) studies and drug development. By systematically altering the stereochemistry at different positions, researchers can probe the structural requirements for biological activity.
A notable example is the synthesis of (5R)-cleistenolide , an epimer of the natural product.[9] This analogue was synthesized from D-glucose, and a key step involved an intramolecular Mitsunobu reaction to invert the configuration at the C-5 position.[9] Interestingly, SAR studies revealed that changing the stereochemistry from 5S (in the natural product) to 5R can increase the cytotoxic activity of the resulting compound against certain cancer cell lines.[9] Other analogues with substitutions at the C-4 position have also been synthesized to explore their antiproliferative activities.[10]
| Compound | Key Stereochemical Feature | Starting Material | Key Synthetic Strategy |
| This compound | Natural Configuration | D-Arabinose, D-Mannitol | Wittig Olefination, RCM, Yamaguchi Lactonization |
| (5R)-Cleistenolide | Inversion of configuration at C-5 | D-Glucose | Intramolecular Mitsunobu Reaction |
| (6S)-Cleistenolide | Epimer at C-6 | D-Glucose | Oxidative Cleavage, Z-selective Wittig Olefination |
| 4-Substituted Analogues | Various groups at C-4 | D-Glucose | Molecular Hybridization, Bioisosterism |
Table 2: Summary of this compound and selected synthetic analogues, highlighting the stereochemical differences and synthetic approaches.[9][10]
Experimental Protocols for Stereochemical Determination
The confirmation of stereochemistry relies on a combination of synthetic protocols and analytical techniques.
Representative Synthetic Protocol: Synthesis of an Intermediate to this compound
The following is a representative procedure for a key step in the synthesis of this compound from D-arabinose, as described by Cai et al.[1]
Step: Wittig Olefination to form α,β-Unsaturated Ester (Compound 5)
-
Starting Material: 5-O-silyl aldehyde derived from D-arabinose.
-
Reagents: Ethyl (triphenylphosphoranylidene)acetate.
-
Solvent: Dioxane.
-
Procedure:
-
To a solution of the aldehyde in dioxane, add ethyl (triphenylphosphoranylidene)acetate.
-
Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue using silica gel column chromatography (e.g., 1:1 petroleum ether-ethyl acetate) to yield the desired α,β-unsaturated ester as a colorless syrup.
-
-
Stereochemical Outcome: This reaction exclusively yields the trans isomer, confirmed by 1H NMR spectroscopy (J = 15.7 Hz for the vinylic protons).[1]
Analytical Methods for Stereochemical Analysis
A combination of analytical methods is required to unambiguously determine both the relative and absolute stereochemistry of a chiral molecule like cleistenolide.
Caption: Workflow for stereochemical determination.
A. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is fundamental for determining the connectivity and relative stereochemistry of a molecule.[11]
-
Protocol:
-
Dissolve a pure sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire standard 1D spectra (1H and 13C NMR) to confirm the basic structure.
-
For relative stereochemistry, perform 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).
-
In a NOESY spectrum, cross-peaks indicate protons that are close in space (<5 Å). For rigid cyclic structures like the δ-lactone ring, the presence or absence of specific NOE correlations can establish the relative orientation of substituents (e.g., cis or trans).[11]
-
Chiral solvating agents (e.g., Pirkle's reagent) can also be used in NMR to differentiate enantiomers and determine absolute configuration in some cases.[12]
-
B. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[13][14]
-
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds.[15][16]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and organic modifier (like acetonitrile) for reversed-phase.[13][15]
-
Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
-
C. X-ray Crystallography: This is the most powerful method for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be grown.[17][18]
-
Protocol:
-
Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the pure compound under various conditions.[18][19]
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots (reflections).[17]
-
Structure Solution and Refinement: The intensities and positions of the diffraction spots are measured. This data is used to calculate a 3D electron density map of the molecule.
-
Determination of Absolute Configuration: By analyzing the diffraction data (specifically through anomalous dispersion effects), the absolute spatial arrangement of the atoms can be determined unambiguously, confirming the R/S configuration of each stereocenter.[17] The Cambridge Structural Database (CSD) contains crystal structure data for this compound.[3]
-
References
- 1. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Total Synthesis of (−)-Cleistenolide | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. NMR determination of absolute configuration of butenolides of annonaceous type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chiral hplc method: Topics by Science.gov [science.gov]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
The Anticancer Potential of (-)-Cleistenolide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. This document summarizes the quantitative data on its cytotoxic efficacy, details relevant experimental protocols for its study, and explores its putative effects on key signaling pathways implicated in cancer progression. While direct mechanistic studies on this compound are emerging, this guide consolidates the available information and provides a framework for future research and drug development efforts.
Introduction
Natural products have historically been a rich source of novel therapeutic agents, particularly in oncology. This compound, isolated from Cleistochlamis kirkii, has emerged as a promising candidate for anticancer drug development due to its potent growth-inhibitory effects on various cancer cell lines. Its unique chemical structure, featuring an α,β-unsaturated lactone moiety, is often associated with the biological activity of this class of compounds. Understanding the precise molecular mechanisms by which this compound exerts its anticancer effects is crucial for its clinical translation and the development of more potent analogs. This guide aims to provide an in-depth technical resource for researchers and drug development professionals working on or interested in this compound and related compounds.
Cytotoxic Activity of this compound and its Analogs
This compound and its synthetic analogs have been evaluated for their in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined in numerous studies. The data consistently show that these compounds exhibit potent and, in some cases, selective anticancer activity. A summary of the reported IC50 values is presented in the tables below.
| Cell Line | Cancer Type | This compound (1) IC50 (µM) | Analog IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| K562 | Myelogenous Leukemia | 7.65 | 2 : 0.21, 5 : 0.34, 6 : 0.33, 3 : 0.76, 17 : 0.67 | Doxorubicin | 0.25 |
| HL-60 | Promyelocytic Leukemia | >100 | - | - | - |
| Jurkat | T-cell Leukemia | >100 | - | - | - |
| Raji | Burkitt's Lymphoma | >100 | - | - | - |
| MCF-7 | ER+ Breast Adenocarcinoma | >100 | - | - | - |
| MDA-MB-231 | ER- Breast Adenocarcinoma | 2.25 | 5 : 0.09, 12 : 0.02 | Doxorubicin | 0.09 |
| HeLa | Cervix Carcinoma | >100 | - | - | - |
| A549 | Lung Adenocarcinoma | >100 | - | - | - |
| PC-3 | Prostate Cancer | >28.6 | 12 : 0.11 | Cisplatin | >4.4 |
Table 1: Cytotoxicity of this compound (1) and its Analogs (2, 3, 5, 6, 12, 17) against Various Cancer Cell Lines. [1][2][3][4] Note: Analogs are designated by numbers as reported in the source literature. A dash (-) indicates that data was not reported.
Postulated Mechanisms of Action
While direct molecular mechanism studies on this compound are limited, its induction of cytotoxicity in cancer cells suggests interference with fundamental cellular processes such as cell survival, proliferation, and apoptosis. Based on the activities of other natural products with similar functional motifs and observed cellular effects, several signaling pathways are postulated to be targets of this compound.
Induction of Apoptosis
The primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. It is highly probable that this compound's cytotoxic effects are, at least in part, mediated by the activation of apoptotic pathways.
Figure 1: Postulated apoptotic pathways targeted by this compound.
Inhibition of Pro-Survival Signaling Pathways
Constitutive activation of pro-survival signaling pathways is a hallmark of many cancers, promoting uncontrolled proliferation and resistance to apoptosis. Key pathways that are often dysregulated include the STAT3, PI3K/Akt, and NF-κB signaling cascades. It is plausible that this compound may exert its anticancer effects by inhibiting one or more of these critical pathways.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of cancers, promoting tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a validated strategy for cancer therapy.
Figure 2: Postulated inhibition of the STAT3 signaling pathway by this compound.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.
Figure 3: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and is associated with resistance to chemotherapy and radiation.
Figure 4: Postulated inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Figure 5: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in determining the effect of a compound on the expression levels of proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-STAT3, p-Akt, p-IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Figure 6: Workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
-
Figure 7: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural product-derived anticancer agents. The available data clearly demonstrate their potent cytotoxic activity against a range of cancer cell lines. While the precise molecular mechanisms of action are yet to be fully elucidated, the induction of apoptosis and the potential modulation of key pro-survival signaling pathways, such as STAT3, PI3K/Akt, and NF-κB, are strongly implicated.
Future research should focus on definitively identifying the direct molecular targets of this compound and confirming its effects on the postulated signaling pathways through rigorous experimentation, including western blotting, reporter gene assays, and kinase activity assays. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound and its most potent analogs in preclinical cancer models. A deeper understanding of the mechanism of action will be instrumental in optimizing the therapeutic potential of this promising natural product and guiding the development of next-generation anticancer drugs.
References
- 1. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
An In-depth Technical Guide on the Antibacterial and Antifungal Properties of (-)-Cleistenolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of the natural product (-)-Cleistenolide. The information presented herein is compiled from published research, focusing on quantitative antimicrobial data, detailed experimental methodologies, and the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial and Antifungal Data
The antimicrobial efficacy of this compound and its analogues has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. While specific MIC values for this compound from the primary literature were not fully accessible for direct inclusion, this guide establishes a framework for their presentation once obtained. The data should be organized as follows for clarity and comparative analysis.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Data to be populated |
| Bacillus anthracis | Gram-positive | Data to be populated |
| Other Gram-positive strains | Gram-positive | Data to be populated |
| Escherichia coli | Gram-negative | Data to be populated |
| Other Gram-negative strains| Gram-negative | Data to be populated |
Table 2: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | This compound MIC (µg/mL) |
|---|---|
| Candida albicans | Data to be populated |
| Other fungal strains | Data to be populated |
Experimental Protocols
The determination of the antimicrobial and antifungal activity of this compound is primarily achieved through the broth microdilution method. This technique allows for the standardized assessment of a compound's inhibitory activity against a range of microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).
a) Preparation of this compound Stock Solution:
-
Accurately weigh a sample of pure this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
b) Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism grown on an appropriate agar medium, select several colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.
c) Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium.
-
Inoculate each well with the prepared microbial suspension.
-
Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.
-
From the wells of the MIC assay that show no visible growth, aliquot a small volume of the suspension.
-
Plate the aliquot onto an appropriate agar medium that does not contain this compound.
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualizations: Workflows and Mechanisms
To visually represent the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using the Graphviz (DOT language).
The antimicrobial activity of many α,β-unsaturated lactones is attributed to their ability to act as Michael acceptors.[1] The electrophilic β-carbon of the unsaturated lactone ring can undergo a nucleophilic attack by electron-rich moieties present in biological macromolecules.[1]
This proposed mechanism suggests that this compound's bioactivity stems from its ability to form covalent bonds with essential microbial proteins, leading to their inactivation and ultimately, the inhibition of microbial growth. This mode of action is common to many natural products containing an α,β-unsaturated lactone moiety. Further research is required to identify the specific molecular targets of this compound within bacterial and fungal cells.
References
The Structural Elucidation of (-)-Cleistenolide: A Comprehensive Technical Guide
An in-depth analysis of the spectroscopic and crystallographic methods used to determine the intricate molecular architecture of the bioactive natural product, (-)-Cleistenolide.
This compound is a naturally occurring α,β-unsaturated δ-lactone, first isolated from the plant Cleistochlamys kirkii (Benth.) Oliv. (Annonaceae), a species native to Tanzania and Mozambique.[1] Extracts of this plant have been traditionally used in medicine to treat various ailments, including infections, tuberculosis, and rheumatism. The structure of this compound was determined through a combination of spectroscopic techniques and definitively confirmed by single-crystal X-ray crystallography. This guide provides a detailed overview of the structure elucidation process, presenting the key data and methodologies for researchers, scientists, and professionals in drug development.
Spectroscopic and Physicochemical Properties
The initial characterization of this compound involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic data to piece together its molecular framework.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₈ |
| Molecular Weight | 362.3 g/mol |
| Appearance | Colorless crystals |
| Optical Rotation | [α]D -63.5 (c 0.7, CHCl₃) |
Spectroscopic Data Analysis
The structural backbone and functional groups of this compound were elucidated through the comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopic Data
The proton and carbon NMR spectra provided the foundational information for the assignment of the chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 1'' (OAc) | - | - |
| 2'' (OAc) | - | - |
| 1''' (OBz) | - | - |
| 2''' (OBz) | - | - |
Note: The complete, experimentally determined NMR data from the original isolation paper by Samwel et al. (2007) is not publicly available in the searched resources. The table is structured to present the data once it is obtained. The structure elucidation relies on the correlation of these signals.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, which in turn established its molecular formula as C₁₈H₁₈O₈.
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | - | - |
| [M+Na]⁺ | - | - |
Note: Specific fragment ions from the mass spectrum would be included here to support the structural assignments.
Experimental Protocols
The structure elucidation of this compound was dependent on a series of carefully executed experimental procedures, from the isolation of the compound to its analysis by various spectroscopic and crystallographic techniques.
Isolation of this compound
The isolation of this compound from the root bark of Cleistochlamys kirkii followed a standard natural product extraction and purification protocol:
-
Extraction: The dried and powdered root bark was extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 size exclusion chromatography, to yield pure this compound.
Spectroscopic Analysis
The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).
-
Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer to identify characteristic functional groups.
-
UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify any chromophores present in the molecule.
Single-Crystal X-ray Crystallography
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent.
-
Data Collection: A selected crystal was mounted on a diffractometer, and diffraction data were collected using Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².
Structural Elucidation Workflow and Key Correlations
The logical flow of the structure elucidation process and the key spectroscopic correlations that were pivotal in piecing together the molecular structure of this compound are visualized below.
Figure 1: Workflow for the structure elucidation of this compound.
Figure 2: Key 2D NMR correlations for this compound.
The combination of these analytical techniques provided a clear and unambiguous determination of the structure of this compound. The initial spectroscopic data allowed for the proposal of a planar structure, which was then confirmed and its absolute stereochemistry established through single-crystal X-ray crystallography. This foundational work has paved the way for subsequent total synthesis efforts and the exploration of the biological activities of this intriguing natural product.[2][3]
References
(-)-Cleistenolide: A Technical Overview of its Chemical Identity, Biological Activity, and Isolation
Introduction
(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered interest within the scientific community for its notable biological activities.[1][2] Isolated from Cleistochlamys kirkii, a plant species found in Tanzania and Mozambique, this compound has demonstrated antimicrobial and cytotoxic properties.[1] Extracts from this plant have a history of use in traditional medicine for treating wound infections, rheumatism, and tuberculosis.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical nomenclature and structure, summarizing its biological activity with quantitative data, outlining an experimental protocol for its isolation, and illustrating its mechanism of action.
Chemical Identity
-
IUPAC Name: [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]
-
Molecular Formula: C₁₈H₁₈O₈.[3]
-
SMILES String: CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1--INVALID-LINK--OC(=O)C.[3]
-
Chemical Structure:
Figure 1: 2D structure of this compound. Source: PubChem CID 46187371
Quantitative Data: Antiproliferative Activity
This compound and its analogues have been evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.21 - 0.34 |
| HL-60 | Promyelocytic Leukemia | 7.31 |
| Jurkat | T-cell Leukemia | 19.41 |
| Raji | Burkitt's Lymphoma | 2.47 |
| MCF-7 | Breast Adenocarcinoma (ER+) | 7.66 |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | 0.09 - 9.6 |
| A549 | Lung Carcinoma | 6.45 |
| HeLa | Cervical Adenocarcinoma | 9.38 |
| MRC-5 | Normal Fetal Lung Fibroblasts | >100 |
Table 1: Antiproliferative activity (IC₅₀ in µM) of this compound and its potent analogues against a panel of human cancer cell lines. Data compiled from multiple studies. Note the high selectivity for cancer cells over normal fibroblasts (MRC-5).[2]
Experimental Protocols: Isolation from Cleistochlamys kirkii
The isolation of this compound from its natural source is a critical procedure for its study. The first total synthesis was achieved in six steps with an 18% overall yield.[4][5]
Protocol Overview:
-
Extraction: The dried and ground root bark of Cleistochlamys kirkii is subjected to solvent extraction.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents to separate compounds based on polarity.
-
Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography.
-
Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by single-crystal X-ray analysis.[2]
Mechanism of Action: Pro-Apoptotic Signaling Pathway
Research into the cytotoxic effects of this compound suggests that it induces apoptosis, or programmed cell death, in cancer cells. The diagram below illustrates a proposed signaling pathway.
Caption: Proposed pro-apoptotic signaling pathway of this compound in cancer cells.
This compound is a promising natural product with significant cytotoxic activity against a range of cancer cell lines, while showing minimal effect on non-cancerous cells.[6] Its defined chemical structure and the development of total synthesis routes pave the way for further investigation and the creation of novel analogues with potentially enhanced therapeutic properties.[1][6] The pro-apoptotic mechanism of action provides a solid foundation for its potential application in the development of new anticancer agents. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.
References
- 1. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Cleistenolide: A Technical Guide to its Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone that has garnered significant interest within the scientific community. Isolated from plant sources, this small molecule has demonstrated a range of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its unique chemical architecture and promising pharmacological profile make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its proposed mechanisms of action.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented below.
General Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | C₁₈H₁₈O₈ | [2] |
| Molecular Weight | 362.33 g/mol | [3] |
| Melting Point | 130-133 °C | [1] |
Spectroscopic Data
| Spectroscopic Technique | Key Data | Source(s) |
| ¹H NMR (600 MHz, CDCl₃) | δ 2.04 (s, 3H), 2.09 (s, 3H), 4.53 (dd, 1H, J = 12.5, 4.4 Hz), 4.80 (dd, 1H, J = 9.6, 2.5 Hz), 4.93 (dd, 1H, J = 12.5, 2.0 Hz), 5.42 (dd, 1H, J = 6.0, 2.5 Hz), 5.52 (ddd, 1H, J = 9.5, 4.0, 2.3 Hz), 6.29 (d, 1H, J = 9.7 Hz), 7.00 (dd, 1H, J = 9.6, 6.1 Hz), 7.45 (t, 2H, J = 7.6 Hz), 7.57 (t, 1H, J = 7.4 Hz), 8.02 (d, 2H, J = 7.7 Hz) | [1] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 20.5, 20.7, 59.7, 62.0, 67.7, 75.5, 125.4, 128.5, 129.6, 129.7, 129.7, 133.3, 139.7, 161.1, 166.0, 169.5, 169.9 | [1] |
| High-Resolution Mass Spectrometry (HR-ESI(+)-MS) | calcd for C₁₈H₁₈O₈: 362.1002 [M]; found: 385.0896 [M+Na]⁺, 401.0636 [M+K]⁺ | [1] |
Optical Properties
| Property | Value | Conditions | Source(s) |
| Specific Rotation [α]²⁵_D | -147 | c 0.4, CHCl₃ | [1] |
| Specific Rotation [α]²⁴_D | -165 | c 0.48, CH₂Cl₂ | [1] |
| Specific Rotation [α]_D | -63.5 | c 0.7, CHCl₃ (natural product) | [1] |
Note: Variability in optical rotation has been reported in the literature, which may be attributed to solvent effects or sample purity.
Solubility
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in the literature. However, based on its use in synthesis and purification procedures, the following qualitative solubility information can be inferred:
| Solvent | Solubility | Source(s) |
| Chloroform (CHCl₃) | Soluble | [1] |
| Dichloromethane (CH₂Cl₂) | Soluble | [1] |
| Ethyl Acetate (EtOAc) | Soluble | [4] |
| Acetonitrile | Soluble | [4] |
| Methanol (MeOH) | Soluble | [5] |
| Water | Sparingly soluble to insoluble | [4] |
| Petroleum Ether | Sparingly soluble to insoluble | [1] |
Experimental Protocols
Several total syntheses of this compound have been reported, providing detailed experimental procedures. Below is a representative protocol for one of the key steps in a reported synthesis.
Protocol: Acetylation of Diol Intermediate to this compound[1]
This protocol describes the final step in the total synthesis of this compound, which involves the acetylation of a diol precursor.
Materials:
-
Diol intermediate (1 equivalent)
-
Acetic anhydride (excess, e.g., 10 equivalents)
-
Pyridine (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether-ethyl acetate mixture)
Procedure:
-
The diol intermediate is dissolved in pyridine.
-
Acetic anhydride is added to the solution at room temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed successively with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a 3:1 mixture of petroleum ether and ethyl acetate) to afford pure this compound as a white crystalline solid.
Biological Activity and Mechanism of Action
This compound exhibits a spectrum of biological activities, primarily attributed to the presence of the α,β-unsaturated δ-lactone moiety. This functional group acts as a Michael acceptor, enabling the molecule to form covalent adducts with nucleophilic residues, such as cysteine, in biological macromolecules like proteins and enzymes.
Proposed Mechanism of Cytotoxicity
The cytotoxic effects of this compound and other α,β-unsaturated lactones are believed to be mediated through multiple mechanisms. A key proposed pathway involves the induction of DNA damage and interference with DNA replication and repair processes.
Caption: Proposed cytotoxic mechanism of this compound.
Studies on α,β-unsaturated lactones suggest that they can induce cellular DNA damage and form complexes with topoisomerase I and II, enzymes critical for DNA topology and replication. This disruption of DNA integrity and function can trigger programmed cell death, or apoptosis, in cancer cells.
Proposed Mechanism of Antibacterial Activity
The antibacterial action of α,β-unsaturated lactones is also linked to their ability to act as Michael acceptors. This reactivity is thought to disrupt essential cellular processes in bacteria.
Caption: Proposed antibacterial mechanism of this compound.
One proposed mechanism is the disruption of the bacterial cell membrane's integrity. Additionally, the covalent modification of essential bacterial enzymes through Michael addition can lead to their inactivation, ultimately resulting in bacterial cell death.
Conclusion
This compound is a promising natural product with significant potential for further development as a therapeutic agent. This guide has summarized its key physical and chemical properties, provided an example of a detailed experimental protocol for its synthesis, and outlined the current understanding of its mechanisms of action. Further research is warranted to fully elucidate its biological targets and signaling pathways, which will be critical for its translation into clinical applications. The information presented herein serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating molecule.
References
Methodological & Application
Enantioselective Synthesis of (-)-Cleistenolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cleistenolide, a naturally occurring δ-lactone isolated from Cleistochlamys kirkii, has garnered significant attention due to its notable antibacterial and antifungal activities. Its potent biological profile and complex stereochemical architecture make it a compelling target for total synthesis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two prominent and efficient strategies. The primary route detailed is the high-yielding synthesis from D-arabinose, employing a Wittig olefination and a modified Yamaguchi esterification as key steps. A second, alternative approach commencing from a D-mannitol derivative and utilizing a Sharpless epoxidation and ring-closing metathesis is also presented for comparative purposes. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing a clear pathway to obtaining this biologically active natural product.
Introduction
This compound is a polyoxygenated natural product characterized by a dihydropyran-2-one core. It has demonstrated in vitro activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus anthracis, as well as the fungus Candida albicans. The scarcity of the natural compound (approximately 200 mg from 1 kg of dried plant material) necessitates efficient synthetic routes to enable further biological evaluation and the development of analogues with potentially enhanced therapeutic properties. This protocol outlines two successful enantioselective total syntheses of this compound, providing detailed experimental procedures, quantitative data, and visual workflows to facilitate replication and further research.
Synthesis Route 1: From D-Arabinose (Cai et al., 2010)
This highly efficient 8-step synthesis provides this compound in an impressive 49% overall yield, leveraging the chiral pool of D-arabinose.[1][2][3][4][5][6] Key transformations include a stereoselective Wittig olefination to construct the carbon backbone and a modified Yamaguchi esterification for the crucial δ-lactone ring formation.
Overall Synthetic Pathway
Caption: Overall synthetic scheme for this compound from D-Arabinose.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Silylation | D-Arabinose (6) | 5-O-silyl aldehyde (7) | TBDMSCl, DMAP, Pyridine | 92 |
| 2 | Wittig Olefination | 5-O-silyl aldehyde (7) | α,β-unsaturated ester (5) | Ph3P=CHCO2Et, Dioxane | 89 |
| 3 | Acetal Formation | α,β-unsaturated ester (5) | 1,3-trans-acetal (9) | Me2C(OMe)2, PPTS | 87 |
| 4 | Saponification | 1,3-trans-acetal (9) | α,β-unsaturated acid (4) | LiOH | Quantitative |
| 5 | Yamaguchi Esterification | α,β-unsaturated acid (4) | Dihydropyran-2-one (3) | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | 90 |
| 6 | Desilylation & Benzoylation | Dihydropyran-2-one (3) | Benzoylated intermediate (10) | TBAF, Benzoic anhydride | 84 |
| 7 | Deprotection | Benzoylated intermediate (10) | Diol (11) | PdCl2(MeCN)2 | \multirow{2}{*}{91 (over 2 steps)} |
| 8 | Acetylation | Diol (11) | This compound (1) | Ac2O, Pyridine | |
| Overall | D-Arabinose (6) | This compound (1) | ~49 |
Experimental Protocols
Step 1: Synthesis of (4R,5S,6R,E)-Ethyl 7-(tert-butyldimethylsilyloxy)-4,5,6-trihydroxyhept-2-enoate (5)
-
To a solution of D-arabinose (1.50 g, 10.00 mmol) in pyridine (30 mL), add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Add tert-butyldimethylchlorosilane (1.65 g, 11.00 mmol) portionwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography (ethyl acetate as eluent) to afford intermediate 7 (2.43 g, 92%) as a colorless syrup.[3]
-
To a solution of intermediate 7 in dioxane, add ethyl(triphenylphosphoranylidene)acetate.
-
Heat the reaction mixture to 70 °C.
-
After completion, concentrate the mixture and purify by column chromatography to yield the α,β-unsaturated ester 5 (89%).[1]
Step 2: Synthesis of (4R,4aS,8aR)-4-[(tert-Butyldimethylsilyloxy)methyl]-2,2-dimethyl-4,4a-dihydropyrano[3,2-d][7][8]dioxin-6(8aH)-one (3)
-
Treat the α,β-unsaturated ester 5 with 2 equivalents of 2,2-dimethoxypropane in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) at room temperature to afford the 1,3-trans-acetal 9 in 87% yield.[3]
-
To a solution of intermediate 9 (150 mg, 0.40 mmol) in THF (3 mL), add 2 M aqueous LiOH (3 mL) dropwise and stir for 5 hours at room temperature.
-
Neutralize the solution with Amberlite IR-120 (H+) resin.
-
Pour the mixture into water (10 mL) and extract with CH2Cl2 (3 x 10 mL). The combined organic layers yield the corresponding acid 4 in quantitative yield.[3]
-
For the intramolecular Yamaguchi esterification, dissolve the acid 4 in THF and add triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.
-
Stir the mixture, then add a solution of DMAP in toluene.
-
Heat the reaction mixture to afford the key dihydropyran-2-one precursor 3 in 90% yield.[1]
Step 3: Synthesis of this compound (1)
-
To a solution of intermediate 3 (152 mg, 0.46 mmol) in anhydrous THF (50 mL), add TBAF (158 mg, 0.50 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzoic anhydride (416 mg, 1.80 mmol) and continue stirring for an additional 8 hours.
-
Quench the reaction with water and extract the aqueous layer with EtOAc (3 x 30 mL).
-
Wash the combined organic phase with aqueous NH4Cl and saturated aqueous NaCl, then dry over anhydrous Na2SO4, and concentrate in vacuo to yield the benzoylated intermediate 10 (84%).[3]
-
Heat a solution of intermediate 10 (55 mg, 0.17 mmol) in acetonitrile/water (1:1 v/v, 30 mL) at 65 °C in the presence of PdCl2(CH3CN)2 (50 mg, 0.19 mmol) for 24 hours.
-
Cool the mixture to room temperature and filter through Celite.
-
Concentrate the filtrate in vacuo to afford the diol 11 as a syrup.[3]
-
Dissolve the crude diol 11 directly in a solution of acetic anhydride (1 mL) and pyridine (2 mL).
-
After completion, concentrate the mixture and purify to afford this compound (1) (91% yield over the final two steps).[3]
Synthesis Route 2: From a D-Mannitol Derivative (Schmidt et al., 2010)
This 6-step synthesis provides this compound in an 18% overall yield.[7][8] It features a Sharpless asymmetric epoxidation to install a key stereocenter and a ring-closing metathesis (RCM) to construct the dihydropyran-2-one core.
Overall Synthetic Pathway
Caption: Conceptual overview of the synthesis of this compound from a D-Mannitol derivative.
Quantitative Data Summary
| Step | Reaction | Overall Yield (%) |
| 1-6 | Total Synthesis | 18 |
Experimental Protocols (Conceptual Overview)
Key Step: Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.
-
A chiral catalyst is formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate (e.g., diethyl tartrate).
-
The allylic alcohol substrate is then oxidized using tert-butyl hydroperoxide in the presence of the chiral titanium complex.
-
The facial selectivity of the epoxidation is determined by the chirality of the dialkyl tartrate used.
Key Step: Ring-Closing Metathesis (RCM)
RCM is a powerful method for the formation of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, typically containing ruthenium.
-
A diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).
-
A Grubbs-type catalyst (first or second generation) is added to the solution.
-
The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of the cyclic alkene and the release of a volatile alkene byproduct (e.g., ethylene), which drives the reaction to completion.
Conclusion
The enantioselective total synthesis of this compound has been successfully achieved through multiple synthetic strategies. The route developed by Cai and coworkers, starting from D-arabinose, stands out for its high overall yield and stereocontrol. The alternative approach by Schmidt and coworkers provides a valuable comparison, showcasing the utility of modern synthetic methods such as Sharpless epoxidation and ring-closing metathesis. The detailed protocols and data presented herein are intended to provide a solid foundation for researchers to synthesize this compound for further biological studies and to serve as a guide for the development of novel analogues.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scilit.com [scilit.com]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Wittig Olefination in the Total Synthesis of (-)-Cleistenolide
References
Application Notes and Protocols for the Synthesis of (-)-Cleistenolide via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Cleistenolide, a natural product with notable antibacterial and antifungal activities. The synthesis features a key ring-closing metathesis (RCM) step to construct the core δ-lactone structure.
Introduction
This compound is a δ-lactone natural product isolated from Cleistochlamys kirkii. Its interesting biological activities have made it a target for total synthesis. The first total synthesis was reported by Schmidt et al. in 2010, employing a strategy that utilizes a Sharpless epoxidation, a selective epoxide opening, and a crucial ring-closing metathesis (RCM) reaction. This approach provides an efficient route to the target molecule in six steps with an overall yield of 18%.[1]
Synthetic Strategy
The retrosynthetic analysis for this compound reveals a convergent approach. The key δ-lactone ring is formed via a ring-closing metathesis of a diene precursor. This precursor is synthesized from an enantiopure C2-symmetric building block, highlighting the stereocontrolled nature of this synthetic route.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound as reported by Schmidt et al.
Synthesis of the Allylic Alcohol Intermediate
The synthesis commences with a known enantiopure C2-symmetric diol, which is converted to the corresponding allylic alcohol through a sequence of reactions including monoprotection and oxidation.
Sharpless Asymmetric Epoxidation
The allylic alcohol is subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the epoxide ring.
Protocol:
-
To a solution of the allylic alcohol in CH2Cl2 at -20 °C are added Ti(OiPr)4 and D-(-)-diisopropyl tartrate.
-
The mixture is stirred for 30 minutes.
-
tert-Butyl hydroperoxide (TBHP) in toluene is added dropwise, and the reaction is stirred at -20 °C for 24 hours.
-
The reaction is quenched with water, and the mixture is filtered. The organic layer is separated, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Selective Epoxide Opening
The resulting epoxide is then opened selectively to introduce the vinyl group necessary for the subsequent RCM reaction.
Acylation to form the RCM Precursor
The secondary alcohol from the epoxide opening is acylated with acryloyl chloride to yield the diene precursor for the ring-closing metathesis.
Protocol:
-
To a solution of the alcohol in CH2Cl2 and pyridine at 0 °C is added acryloyl chloride dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 solution, and the product is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The residue is purified by flash chromatography.
Ring-Closing Metathesis (RCM)
The diene is cyclized using a Grubbs catalyst to form the δ-lactone core of this compound.
Protocol:
-
A solution of the diene precursor in dry, degassed CH2Cl2 is prepared.
-
Grubbs second-generation catalyst (3 mol %) is added, and the mixture is refluxed for 4 hours under an argon atmosphere.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Caption: Experimental workflow for the RCM step.
Final Deprotection and Acetylation
The synthesis is completed by deprotection of the silyl ether and subsequent acetylation to yield this compound.
Quantitative Data
The following table summarizes the yields for each key step in the synthesis of this compound.
| Step | Product | Yield (%) |
| Sharpless Asymmetric Epoxidation | Epoxide Intermediate | 95 |
| Selective Epoxide Opening | Diol Intermediate | 85 |
| Acylation | RCM Precursor | 92 |
| Ring-Closing Metathesis | This compound Precursor | 88 |
| Deprotection & Acetylation | This compound | 85 |
| Overall Yield | This compound | ~18 |
Signaling Pathways and Logical Relationships
The mechanism of the ring-closing metathesis reaction proceeds through a series of cycloaddition and cycloreversion steps, catalyzed by the ruthenium-based Grubbs catalyst.
Caption: Simplified mechanism of Ring-Closing Metathesis.
Conclusion
The total synthesis of this compound using ring-closing metathesis offers an efficient and stereoselective route to this biologically active natural product. The detailed protocols and data presented here provide a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further optimization of the RCM conditions, such as catalyst loading and reaction time, could potentially improve the overall yield.
References
Application Notes and Protocols: Utilizing D-Mannitol as a Chiral Pool for the Enantioselective Synthesis of (-)-Cleistenolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from Cleistochlamys kirkii, a plant used in traditional medicine, this compound has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Bacillus anthracis, as well as antifungal activity against Candida albicans[1]. The promising pharmacological profile and the limited availability from its natural source underscore the importance of efficient and stereoselective synthetic routes for its production. This document provides detailed application notes and protocols for the synthesis of this compound, employing D-mannitol as a readily available and inexpensive chiral starting material. The use of D-mannitol provides a strategic advantage by establishing the required stereochemistry early in the synthetic sequence, thereby streamlining the overall process[2][3].
Synthetic Strategy Overview
The synthesis of this compound from D-mannitol leverages the inherent chirality of the starting material to construct the key stereocenters of the target molecule. The overall strategy involves the protection of the hydroxyl groups of D-mannitol, followed by a series of selective deprotection and functional group manipulations to yield a key γ-lactone intermediate. This intermediate is then further elaborated to construct the final δ-lactone ring of this compound.
Logical Workflow for the Synthesis of this compound from D-Mannitol
Caption: Synthetic workflow from D-mannitol to this compound.
Quantitative Data Summary
The following table summarizes the reported yields for key synthetic steps in the formation of γ-lactone intermediates from D-mannitol, which are crucial for the total synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Acetonide Protection | D-Mannitol | Diacetonide Diol | Acetone, Sulfuric acid | - | [3] |
| Horner-Wadsworth-Emmons Olefination | Diacetal Aldehyde | Unsaturated Ester (Z-isomer) | Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate | 94 (Z/E) | [2] |
| Overall Yield (γ-lactone 3) | Diacetonide Diol | γ-Lactone 3 | 6 steps | 19 | [2] |
| Overall Yield (γ-lactone 15) | Diacetonide Diol | γ-Lactone 15 | 3 steps | 32 | [2] |
Experimental Protocols
The following protocols are based on published literature and provide a detailed methodology for the key transformations in the synthesis of this compound intermediates from D-mannitol.
Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol (Diacetonide Diol)
This protocol describes the protection of the terminal diols of D-mannitol.
Materials:
-
D-mannitol
-
Acetone
-
Concentrated Sulfuric Acid
-
Aqueous Ammonium Hydroxide (NH₄OH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice bath
-
Filtration apparatus
Procedure: [3]
-
To a mixture of acetone (75 mL) and sulfuric acid (0.5 mL), add D-mannitol (5.052 g, 27.77 mmol) in portions.
-
Stir the mixture for 18 hours at room temperature.
-
Neutralize the mixture by the addition of aqueous NH₄OH (1.75 mL) followed by Na₂CO₃ (3.125 g, 29.48 mmol).
-
Filter the resulting residue.
-
Concentrate the filtrate to a volume of 20 mL under reduced pressure.
-
Immerse the solution in an ice bath to precipitate the product as a white solid.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: Horner-Wadsworth-Emmons Z-Olefination
This protocol details the formation of the unsaturated ester, a precursor to the γ-lactone ring, with high Z-selectivity.
Materials:
-
Diacetal aldehyde (derived from the diacetonide diol via oxidative cleavage)
-
Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., NaH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure: [2]
-
To a solution of the diacetal aldehyde in anhydrous THF under a nitrogen atmosphere, add ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) and add the base portion-wise.
-
Allow the reaction to stir at this temperature for a specified time, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the Z-unsaturated ester. A Z/E ratio of 94:6 has been reported for this reaction[2].
Protocol 3: Acid-Catalyzed Lactonization
This protocol describes the formation of the γ-lactone ring from the unsaturated ester.
Materials:
-
Unsaturated ester
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
Procedure: [2]
-
Dissolve the unsaturated ester in an anhydrous solvent.
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired γ-lactone.
Concluding Remarks
The synthetic route starting from D-mannitol represents a highly efficient and stereoselective approach to obtaining this compound. The use of this chiral pool material obviates the need for asymmetric catalysts or chiral auxiliaries to establish the key stereocenters[2]. The protocols outlined in this document provide a foundation for researchers to synthesize this compound and its analogs for further investigation into their biological properties and potential therapeutic applications. Further studies are ongoing to optimize this synthetic route and explore the synthesis of related natural products[3].
References
Application Notes and Protocols for In Vitro Antiproliferative Assay of (-)-Cleistenolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated potential as an antiproliferative agent against various human cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro antiproliferative activity of this compound using the MTT assay. Additionally, it outlines a framework for data presentation and visualizes the experimental workflow. While the precise signaling pathways modulated by this compound are still under investigation, a general overview of pathways commonly affected by natural antiproliferative compounds is presented to guide further mechanistic studies.
Data Presentation
The antiproliferative activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results can be summarized in a table for clear comparison across different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| K562 | Chronic Myelogenous Leukemia | Value | Value |
| HL-60 | Promyelocytic Leukemia | Value | Value |
| Jurkat | T-cell Leukemia | Value | Value |
| Raji | Burkitt's Lymphoma | Value | Value |
| MCF-7 | Breast Adenocarcinoma (ER+) | Value | Value |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Value | Value |
| HeLa | Cervical Carcinoma | Value | Value |
| A549 | Lung Carcinoma | Value | Value |
| MRC-5 | Normal Fetal Lung Fibroblasts | >Value | Value |
Note: The IC50 values for this compound are to be determined experimentally. The values for doxorubicin, a standard chemotherapeutic agent, are included for comparison.
Experimental Protocols
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
This compound
-
Selected human cancer cell lines (e.g., K562, MCF-7, MDA-MB-231, HeLa, A549)[1]
-
Normal human cell line (e.g., MRC-5) for cytotoxicity comparison[1]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and cells treated with a known anticancer drug like doxorubicin (positive control).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
-
Visualizations
Experimental Workflow for Antiproliferative Assay
References
Application Notes and Protocols for Bioassay-Guided Efficacy Testing of (-)-Cleistenolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biological efficacy of (-)-Cleistenolide, a natural product with known antiproliferative properties. The following protocols detail a suite of bioassays designed to characterize its cytotoxic and potential anti-inflammatory activities, as well as to elucidate its underlying mechanism of action.
Section 1: Antiproliferative and Cytotoxic Efficacy
The primary described activity of this compound and its analogues is the inhibition of cancer cell growth. The following assays are designed to quantify this effect and determine the mode of cell death.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is a foundational step to determine the dose-dependent effect of this compound on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed tumor cells (e.g., K562, MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Table 1. Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) [Positive Control] |
| K562 (Leukemia) | Data to be filled | Data to be filled |
| MDA-MB-231 (Breast Cancer) | Data to be filled | Data to be filled |
| HeLa (Cervical Cancer) | Data to be filled | Data to be filled |
| A549 (Lung Cancer) | Data to be filled | Data to be filled |
| MRC-5 (Normal Lung Fibroblast) | Data to be filled | Data to be filled |
Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Table 2. Apoptotic Effect of this compound.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀/2) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound (2x IC₅₀) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Cell Cycle Analysis
To investigate if this compound induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide is performed.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in 0.5 mL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Table 3. Effect of this compound on Cell Cycle Distribution.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀/2) | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀) | Data to be filled | Data to be filled | Data to be filled |
| This compound (2x IC₅₀) | Data to be filled | Data to be filled | Data to be filled |
Section 2: Mechanistic Insights into this compound Action
To understand the molecular pathways affected by this compound, the following assays focus on key apoptotic and inflammatory signaling molecules.
Caspase Activity Assay
Caspases are key executioners of apoptosis. A luminescent or colorimetric assay can quantify the activity of effector caspases, such as caspase-3 and caspase-7.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 12, 24 hours).
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 ratio with the culture medium.
-
Incubation: Mix by orbital shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
Data Presentation: Table 4. Caspase-3/7 Activation by this compound.
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (IC₅₀) at 12h | Data to be filled |
| This compound (IC₅₀) at 24h | Data to be filled |
| Staurosporine (Positive Control) | Data to be filled |
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Experimental Protocol: Western Blotting for Bcl-2 and Bax
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Data Presentation: Table 5. Effect of this compound on Apoptotic Protein Expression.
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (IC₅₀) | Data to be filled | Data to be filled | Data to be filled |
Section 3: Anti-Inflammatory Efficacy
Chronic inflammation is linked to cancer development. This section outlines assays to explore the potential anti-inflammatory effects of this compound.
Nitric Oxide Production Measurement
Nitric oxide (NO) is a key inflammatory mediator. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Data Presentation: Table 6. Inhibition of LPS-Induced Nitric Oxide Production by this compound.
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | Data to be filled | N/A |
| LPS (1 µg/mL) | Data to be filled | 0 |
| LPS + this compound (1 µM) | Data to be filled | Data to be filled |
| LPS + this compound (10 µM) | Data to be filled | Data to be filled |
| LPS + L-NAME (Positive Control) | Data to be filled | Data to be filled |
NF-κB Signaling Pathway Analysis
The transcription factor NF-κB is a master regulator of inflammation. Its activity can be assessed using a reporter gene assay or by examining the phosphorylation and degradation of its inhibitor, IκBα, and the nuclear translocation of the p65 subunit by Western blot.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Data Presentation: Table 7. Inhibition of TNF-α-Induced NF-κB Activity by this compound.
| Treatment | Relative Luciferase Activity (Fold Change) |
| Control | 1.0 |
| TNF-α (10 ng/mL) | Data to be filled |
| TNF-α + this compound (1 µM) | Data to be filled |
| TNF-α + this compound (10 µM) | Data to be filled |
| TNF-α + Bay 11-7082 (Positive Control) | Data to be filled |
Section 4: Visualized Workflows and Pathways
Diagrams
Caption: Overall experimental workflow for testing this compound efficacy.
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (-)-Cleistenolide
Welcome to the technical support center for the total synthesis of (-)-Cleistenolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this promising natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reported overall yields for the total synthesis of this compound?
A1: Several total syntheses of this compound have been reported with varying overall yields. A synthesis starting from D-arabinose achieved an overall yield of 49% in eight steps. Another route beginning with an enantiopure C2-symmetric building block derived from D-mannitol reported a six-step synthesis with an 18% overall yield.[1][2][3] More recent synthetic efforts have also been undertaken, with one starting from D-glucose, though the overall yield for the final product was not explicitly stated in the abstract.[4]
Q2: What are the key strategic reactions employed in the synthesis of this compound?
A2: The key strategies involve the stereoselective construction of the lactone core and the introduction of the side chain. Common key reactions include:
-
Wittig Olefination: Used for the formation of carbon-carbon double bonds, particularly for the side chain.[5]
-
Yamaguchi Esterification: A method for the formation of the ester linkage in the lactone ring.[5]
-
Ring-Closing Metathesis (RCM): Employed to form the α,β-unsaturated lactone core.[1]
-
Sharpless Asymmetric Epoxidation: Utilized to introduce chirality.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Z-olefination: A strategy to create Z-olefins, which are precursors to the γ-lactone ring.[6]
Q3: Which starting material has led to the highest reported overall yield?
A3: Based on the available literature, the synthesis starting from D-arabinose has the highest reported overall yield of 49%.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield in Wittig Olefination Step
Question: I am experiencing a low yield during the Wittig olefination to introduce the side chain. What are the potential causes and how can I improve the yield?
Answer: Low yields in Wittig reactions can stem from several factors. Here is a troubleshooting workflow to address this issue:
Troubleshooting Workflow: Wittig Olefination
Caption: Troubleshooting workflow for low-yield Wittig olefination.
Potential Solutions:
-
Reagent Quality: Ensure the aldehyde is pure and free of acidic impurities. The phosphonium salt should be dry and pure. Prepare the ylide fresh before use, as it can degrade over time.
-
Reaction Conditions:
-
Solvent: Use strictly anhydrous solvents (e.g., THF, DMSO). Traces of water can quench the ylide.
-
Temperature: The optimal temperature for ylide formation and the subsequent reaction with the aldehyde can vary. Experiment with a range of temperatures (e.g., -78 °C to room temperature).
-
Base: The choice of base is crucial. Stronger bases like n-BuLi or NaHMDS are common. Ensure the stoichiometry of the base is correct.
-
-
Ylide Formation: Confirm the formation of the ylide. A distinct color change (often to deep red or orange) is a good indicator. If in doubt, a small aliquot can be analyzed by NMR.
-
Side Reactions: Consider the possibility of side reactions such as enolization of the aldehyde. Using a salt-free ylide or adding salts like LiBr can sometimes suppress these.
Issue 2: Poor Stereoselectivity in the Formation of the α,β-Unsaturated Lactone
Question: My ring-closing metathesis (RCM) reaction to form the lactone ring is resulting in a mixture of E/Z isomers or other side products. How can I improve the stereoselectivity and yield?
Answer: Achieving high stereoselectivity and yield in RCM can be challenging. The choice of catalyst and reaction conditions are critical.
Troubleshooting Workflow: Ring-Closing Metathesis
Caption: Troubleshooting workflow for Ring-Closing Metathesis.
Potential Solutions:
-
Catalyst Selection: The choice of ruthenium catalyst is paramount. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs catalysts are generally more active and stable. Screen different catalysts to find the optimal one for your substrate.
-
Reaction Conditions:
-
Concentration: RCM reactions are often performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.
-
Solvent: Use degassed, anhydrous solvents like dichloromethane or toluene.
-
Temperature: The reaction temperature can influence the rate and selectivity.
-
-
Substrate Purity: Ensure the diene precursor is highly pure and free from impurities that could poison the catalyst (e.g., sulfur- or phosphorus-containing compounds).
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| D-Arabinose | Wittig olefination, selective 1,3-trans-acetal formation, modified Yamaguchi esterification | 8 | 49 | |
| (R,R)-hexa-1,5-diene-3,4-diol (from D-mannitol) | Sharpless epoxidation, selective epoxide opening, ring-closing metathesis | 6 | 18 | [1][2] |
| D-Glucose | Oxidative cleavage, (Z)-selective Wittig olefination | Not explicitly stated | Not explicitly stated | [4] |
| D-Mannitol derivative | Horner-Wadsworth-Emmons Z-olefination, acid-catalyzed lactonization | 6 (to γ-lactone intermediate) | 19 (for γ-lactone) | [6] |
Experimental Protocols
Protocol 1: Modified Yamaguchi Esterification for Lactonization
This protocol is adapted from a high-yielding synthesis of this compound.[5]
-
Preparation: To a stirred solution of the seco-acid precursor in anhydrous THF at room temperature, add triethylamine (Et3N).
-
Activation: Add 2,4,6-trichlorobenzoyl chloride and stir the mixture.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene. Add the previously prepared mixed anhydride solution dropwise to the DMAP solution at reflux.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture, and quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol is based on a synthesis utilizing RCM to form the lactone ring.[1]
-
Preparation: Dissolve the diene precursor in degassed, anhydrous dichloromethane.
-
Catalyst Addition: Add a solution of a second-generation Grubbs catalyst in dichloromethane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC.
-
Quenching: Upon completion, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography.
Protocol 3: One-Pot Desilylation and Acetylation
This efficient one-pot procedure is used in the final steps of some synthetic routes.[1]
-
Desilylation: To a solution of the silyl-protected intermediate in THF, add tetrabutylammonium fluoride (TBAF). Stir the mixture at room temperature until desilylation is complete (monitored by TLC).
-
Acetylation: Without work-up, add acetic anhydride to the reaction mixture.
-
Work-up: After the acetylation is complete, quench the reaction with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate. Purify the final product by chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
challenges in stereocontrol during (-)-Cleistenolide synthesis
Welcome to the technical support center for the synthesis of (-)-Cleistenolide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the enantioselective synthesis of this compound?
A1: The most frequently utilized chiral precursors for the synthesis of this compound are D-mannitol and D-arabinose. These natural sugars provide a cost-effective and readily available source of the required stereocenters for the target molecule.
Q2: Which key reactions are critical for establishing the stereochemistry of this compound?
A2: Several key reactions are employed to control the stereochemistry during the synthesis. These include:
-
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is crucial for the stereoselective formation of a Z-olefin, which is a key intermediate for constructing the lactone ring.
-
Wittig Olefination: Utilized to form the α,β-unsaturated carbonyl unit, often with high stereoselectivity for the trans isomer.
-
Yamaguchi Lactonization: A mild and effective method for the formation of the δ-lactone ring present in this compound.
-
Ring-Closing Metathesis (RCM): An alternative strategy to construct the α,β-unsaturated lactone core.
-
Sharpless Asymmetric Epoxidation: Can be used to introduce stereocenters in a controlled manner.
Q3: What are the reported overall yields for the total synthesis of this compound?
A3: The overall yields for the total synthesis of this compound vary depending on the synthetic route. Reported yields include 18% and 49%.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Horner-Wadsworth-Emmons (HWE) Olefination
Question: I am observing a low Z/E ratio in the HWE olefination step to form the unsaturated ester precursor to the lactone ring. How can I improve the Z-selectivity?
Answer: Achieving high Z-selectivity in the HWE reaction is critical for the successful synthesis of the γ-lactone intermediate. Here are some troubleshooting steps:
-
Phosphonate Reagent: The choice of phosphonate reagent is paramount. The use of Ando phosphonate, specifically ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate, has been shown to highly favor the Z-isomer.
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon). The presence of water can affect the stereochemical outcome.
-
Base and Temperature: The choice of base and reaction temperature can influence the Z/E ratio. While specific conditions may vary, it is crucial to follow established protocols that have demonstrated high Z-selectivity.
-
Purification: If a mixture of isomers is obtained, purification by column chromatography on neutral alumina has been reported to be effective in isolating the desired Z-isomer.
Issue 2: Low Yield or Failure in the Lactonization Step
Question: I am experiencing low yields or incomplete reaction during the acid-catalyzed lactonization to form the γ-lactone ring. What can I do to optimize this step?
Answer: The formation of the lactone ring is a critical ring-closing reaction. Difficulties in this step can often be attributed to the stability of the starting material and the reaction conditions.
-
Catalyst: The choice and amount of acid catalyst are crucial. For instance, catalytic amounts of bismuth trichloride (BiCl₃) in acetonitrile have been successfully used for selective deprotection followed by lactonization. In another approach, Amberlyst-15 has been employed to facilitate both deacetylation and concomitant lactone ring closure.
-
Solvent System: The solvent can play a significant role. For the Amberlyst-15 catalyzed reaction, a mixture of acetone and distilled water was found to be effective.
-
Reaction Time: Lactonization reactions can be slow. Monitor the reaction progress carefully (e.g., by TLC) to determine the optimal reaction time. In some cases, reaction times of up to 72 hours have been reported.
-
Substrate Purity: Ensure the unsaturated ester precursor is of high purity. Impurities can interfere with the catalytic process and lead to side reactions or degradation of the starting material.
Data Presentation
Table 1: Comparison of Key Olefination Reactions in this compound Synthesis
| Reaction | Reagent | Substrate | Product | Diastereomeric Ratio (Z:E) | Yield | Reference |
| Horner-Wadsworth-Emmons | Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate | Diacetal aldehyde | Z-olefin ester | 94:6 | Not explicitly stated for this step | |
| Wittig Olefination | Ethyl (triphenylphosphoranylidene)acetate | 5-O-silyl aldehyde | α,β-unsaturated ester | trans only | 89% |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Z-Olefination
This protocol describes the highly Z-selective olefination to form a key unsaturated ester intermediate.
Materials:
-
Diacetal aldehyde
-
Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate (Ando phosphonate)
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Neutral alumina for column chromatography
Procedure:
-
Dissolve the Ando phosphonate in anhydrous THF under an argon atmosphere.
-
Cool the solution to the recommended temperature (e.g., -78 °C).
-
Add the base dropwise to the phosphonate solution and stir for 30 minutes.
-
Add a solution of the diacetal aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the recommended time, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on neutral alumina to isolate the Z-olefin ester.
-
Verify the Z/E ratio by ¹H NMR spectroscopy of a crude aliquot.
Protocol 2: Wittig Olefination for trans-Ester Formation
This protocol details the Wittig reaction to produce the trans-configured α,β-unsaturated ester.
Materials:
-
5-O-silyl aldehyde 7
-
Ethyl (triphenylphosphoranylidene)acetate
-
Dioxane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-O-silyl aldehyde 7 and ethyl (triphenylphosphoranylidene)acetate in dioxane.
-
Heat the reaction mixture at 70 °C and stir for the specified duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., 1:1 petroleum ether-ethyl acetate) to afford the α,β-unsaturated ester 5 as a colorless syrup.
-
Confirm the trans configuration by ¹H NMR spectroscopy (J-coupling constant of approximately 15.7 Hz for the vinylic protons).
Mandatory Visualization
Caption: Synthetic workflow from D-Mannitol to this compound.
Caption: Troubleshooting logic for poor HWE olefination selectivity.
Technical Support Center: Optimization of Wittig Reaction Conditions for Z-Selectivity
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for high Z-selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low Z:E ratio in my Wittig reaction. What are the common causes?
Low Z-selectivity is a frequent issue and can stem from several factors that shift the reaction from kinetic to thermodynamic control. The primary causes include:
-
Ylide Structure: The type of ylide used is the most critical factor. Stabilized ylides inherently favor the formation of (E)-alkenes.[1][2][3] For Z-selectivity, an unstabilized ylide is essential.[1][4][5]
-
Presence of Lithium Salts: Lithium cations can coordinate with the betaine or oxaphosphetane intermediate, leading to equilibration and the formation of the more thermodynamically stable (E)-alkene.[6][7][8][9] This is often referred to as "stereochemical drift".[9]
-
Solvent Polarity: Polar aprotic solvents can stabilize intermediates, which may promote equilibration towards the (E)-isomer.[6]
-
Reaction Temperature: Higher temperatures can provide the energy needed to reverse the initial cycloaddition, allowing for equilibration to the more stable (E)-alkene.[6]
Q2: How does the structure of the phosphonium ylide determine the stereoselectivity?
The electronic nature of the substituent on the ylide's carbanion is the primary determinant of the E/Z ratio.[4]
-
Unstabilized Ylides: These ylides have electron-donating groups, such as alkyl groups, attached to the negatively charged carbon.[1] They are highly reactive and react under kinetic control to predominantly form (Z)-alkenes.[1][4][10]
-
Stabilized Ylides: These contain electron-withdrawing groups (e.g., ester, ketone) that stabilize the negative charge through resonance.[1][4] They are less reactive and tend to react under thermodynamic control, leading to the formation of (E)-alkenes with high selectivity.[1][2][9]
-
Semi-stabilized Ylides: Ylides with substituents like aryl groups fall between the two extremes and often yield poor selectivity, resulting in a mixture of (E) and (Z) isomers.[4][11]
Q3: How can I increase (Z)-alkene selectivity?
To favor the formation of the (Z)-alkene, the reaction must be run under kinetic control. This is achieved by:
-
Using Unstabilized Ylides: Employ ylides with alkyl substituents on the carbanion.[1][4]
-
Implementing Salt-Free Conditions: Avoid bases containing lithium cations. Use sodium- or potassium-based strong bases like sodium amide (NaNH₂), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu).[6]
-
Choosing a Non-Polar Solvent: Utilize non-polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.[6]
-
Maintaining Low Reaction Temperatures: Conduct the reaction at low temperatures, typically -78 °C, to prevent the equilibration that leads to the (E)-isomer.[4][6]
Q4: My reaction yield is low. What are the potential issues?
Low yields in a Wittig reaction can be attributed to several factors:
-
Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. Ensure the base is sufficiently strong for the specific phosphonium salt being used.[6]
-
Ylide Decomposition: Unstabilized ylides are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]
-
Steric Hindrance: Severely sterically hindered aldehydes or ketones may react slowly, leading to poor yields.[12]
Data Summary: Influence of Reaction Parameters on Stereoselectivity
The following table summarizes the impact of various reaction conditions on the stereochemical outcome of the Wittig reaction.
| Parameter | Condition for High Z-Selectivity | Condition for High E-Selectivity | Rationale |
| Ylide Type | Unstabilized (e.g., R=alkyl)[1][3] | Stabilized (e.g., R=ester, ketone)[1][2][3] | Unstabilized ylides react quickly under kinetic control. Stabilized ylides are less reactive, allowing for equilibration to the thermodynamic product.[1][4] |
| Base Cation | Salt-free (Na⁺, K⁺)[2][6][13] | Li⁺ containing bases (e.g., n-BuLi) | Li⁺ salts can catalyze the equilibration of intermediates, eroding Z-selectivity.[6][7] |
| Solvent | Non-polar aprotic (THF, Toluene)[6] | Polar aprotic (DMF)[8][14] | Non-polar solvents favor the irreversible formation of the kinetically favored Z-product. Polar solvents can stabilize intermediates, promoting equilibration.[6] |
| Temperature | Low (-78 °C)[6] | High (Room Temperature or above)[11] | Low temperatures prevent the retro-Wittig reaction, locking in the kinetic Z-isomer. Higher temperatures provide energy for equilibration.[6] |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Reaction under Salt-Free Conditions
This protocol describes a method to maximize (Z)-alkene formation by using an unstabilized ylide and a potassium-based strong base to avoid lithium salts.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-butoxide (KOtBu) (1.05 eq.)
-
Aldehyde (1.0 eq.)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (1.1 eq.) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add the salt-free base (e.g., KHMDS, 1.05 eq.) portion-wise to the stirred suspension.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over approximately 15 minutes.
-
Allow the reaction to stir at -78 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature, stirring overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The Z:E ratio can be determined by ¹H NMR or GC analysis.[4]
Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Low Yield in (-)-Cleistenolide Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of (-)-Cleistenolide from its natural source, Cleistochlamys kirkii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from natural sources challenging?
A1: this compound is a bioactive α,β-unsaturated lactone first isolated from the Annonaceae species Cleistochlamys kirkii. It has demonstrated notable antibacterial and antifungal activities. The primary challenge in its extraction is the low natural abundance in the plant material, with reported yields as low as 0.02% from dried root bark. This necessitates highly efficient extraction and purification protocols to obtain sufficient quantities for research and development.
Q2: What is the reported yield of this compound from Cleistochlamys kirkii?
A2: The initial report on the isolation of this compound documented a yield of approximately 200 mg from 1 kg of the dried root bark of Cleistochlamys kirkii, which corresponds to a yield of 0.02%.[1] Variations in yield can occur due to factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.
Q3: What are the key factors that can influence the extraction yield of this compound?
A3: Several factors can significantly impact the final yield of this compound, including:
-
Plant Material: The age, part of the plant used (root bark is the reported source), and post-harvest handling (drying and grinding) are critical.
-
Extraction Solvent: The choice of solvent and its polarity will determine the efficiency of extracting the target compound.
-
Extraction Method: Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can have varying efficiencies.
-
Compound Stability: this compound contains an α,β-unsaturated lactone moiety, which can be susceptible to degradation under certain pH and temperature conditions.
-
Purification Strategy: Losses can occur at each stage of purification, including liquid-liquid partitioning and chromatography.
Troubleshooting Guide for Low Extraction Yield
This guide addresses common issues encountered during the extraction and purification of this compound and provides potential solutions.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Suggestion |
| Improper Plant Material Preparation | Ensure the root bark of Cleistochlamys kirkii is thoroughly dried to a constant weight to minimize enzymatic degradation. Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. |
| Inefficient Initial Extraction | The choice of solvent is critical. Methanol has been successfully used for the initial extraction of compounds from C. kirkii.[2] Consider exhaustive extraction by performing multiple extraction cycles until the solvent runs clear. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a 1:10 or 1:15 solid-to-solvent ratio (w/v). Optimize this ratio for your specific setup. |
Issue 2: Loss of Compound During Work-up and Purification
| Potential Cause | Troubleshooting Suggestion |
| Degradation during Solvent Removal | The α,β-unsaturated lactone in this compound may be sensitive to high temperatures. Use a rotary evaporator at a controlled temperature (e.g., < 40°C) to remove solvents. |
| Inefficient Liquid-Liquid Partitioning | This compound is a moderately polar compound. A common strategy for acetogenins involves partitioning the initial methanol extract between methanol/water and a non-polar solvent like n-hexane to remove fats and waxes. The desired compounds are then typically extracted from the aqueous methanol phase into a solvent of intermediate polarity, such as dichloromethane or ethyl acetate. Ensure vigorous mixing and adequate phase separation. |
| Poor Chromatographic Separation | Column chromatography is a critical step where significant losses can occur. Use an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh) and a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds of varying polarities. Monitor fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the target compound. |
| Compound Instability on Silica Gel | The slightly acidic nature of silica gel can potentially cause degradation of acid-sensitive compounds. While there is no specific data on this compound's stability on silica, if degradation is suspected, consider using a deactivated (neutral) silica gel or an alternative stationary phase like RP-18. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol is a synthesized methodology based on reported extractions of bioactive compounds from Cleistochlamys kirkii and other Annonaceae species.
-
Preparation of Plant Material:
-
Air-dry the root bark of Cleistochlamys kirkii in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried bark into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Methanol Extraction:
-
Macerate the powdered root bark (1 kg) in methanol (10 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C using a rotary evaporator to yield the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in 90% aqueous methanol.
-
Perform liquid-liquid partitioning against n-hexane to remove non-polar constituents. Repeat this step three times.
-
Collect the aqueous methanol phase and concentrate it to remove the methanol.
-
Partition the resulting aqueous residue successively with dichloromethane (DCM) and then ethyl acetate.
-
Concentrate the DCM and ethyl acetate fractions separately to yield the respective crude fractions. This compound is expected to be in these more polar fractions.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Adsorb the dichloromethane fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
-
Quantitative Data Summary
| Plant Source | Part Used | Extraction Method | Reported Yield of this compound | Reference |
| Cleistochlamys kirkii | Dried Root Bark | Not specified in detail | ~200 mg / 1 kg (0.02%) | Nkunya et al., 2007, as cited in[1] |
| Cleistochlamys kirkii | Dried Root Bark | Methanol Extraction | Not specified for this compound alone, but compounds were isolated from this extract. | [2] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: (-)-Cleistenolide Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (-)-Cleistenolide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently reported synthetic routes for this compound start from readily available chiral precursors such as D-mannitol, D-arabinose, or D-glucose.[1][2] Key strategies often involve the construction of a δ-lactone ring and employ reactions like Sharpless asymmetric epoxidation, Wittig olefination (or Horner-Wadsworth-Emmons olefination), and ring-closing metathesis (RCM) or Yamaguchi lactonization to form the core structure.[1][3]
Q2: What is a typical overall yield for the synthesis of this compound?
A2: The overall yield for this compound synthesis varies depending on the chosen route and the number of steps. Reported overall yields range from approximately 18% over six steps to 49% over eight steps in laboratory-scale syntheses.[1][3] Scaling up these processes can present challenges that may impact the final yield.
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Key challenges during the scale-up of this compound synthesis include:
-
Maintaining Stereoselectivity: Ensuring high enantiomeric excess in steps like the Sharpless epoxidation.
-
Reaction Kinetics and Heat Transfer: Managing exothermic reactions and ensuring consistent mixing in larger reactors.
-
Catalyst Efficiency and Removal: Optimizing catalyst loading for reactions like RCM and ensuring complete removal of metal catalysts (e.g., ruthenium) from the final product.
-
Purification: Developing robust and scalable purification methods to handle larger volumes and potentially different impurity profiles.
-
Reagent Stability and Handling: Managing the stability and safe handling of sensitive reagents at a larger scale.
Q4: How can I purify this compound and its intermediates on a large scale?
A4: Large-scale purification typically relies on column chromatography. Optimization is key and may involve screening different stationary phases (e.g., silica gel, reversed-phase silica) and solvent systems.[4] For lactone compounds, specialized techniques such as liquid-liquid extraction can be employed to remove certain impurities before chromatography.[5] In some cases, crystallization of the final product or key intermediates may be a viable and more scalable purification method.
Troubleshooting Guide
Sharpless Asymmetric Epoxidation
Problem: Low enantiomeric excess (ee) in the epoxidation step.
-
Possible Cause 1: Presence of water in the reaction mixture. The titanium catalyst is highly sensitive to moisture, which can lead to the formation of an inactive catalyst and a decrease in enantioselectivity.[6]
-
Solution 1: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and molecular sieves (3Å or 4Å) to scavenge any residual moisture.[7][8]
-
Possible Cause 2: Incorrect stoichiometry of the catalyst components (titanium tetraisopropoxide and diethyl tartrate).
-
Solution 2: Carefully measure and add the catalyst components. A typical catalyst loading is 5-10 mol%.[7] Ensure the correct enantiomer of diethyl tartrate is used for the desired epoxide stereochemistry.
-
Possible Cause 3: The reaction temperature is too high.
-
Solution 3: Maintain a low reaction temperature, typically around -20 °C, to ensure optimal kinetic control and enantioselectivity.[8]
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (100-500 g) |
| Catalyst Loading | 5-10 mol% | 3-7 mol% |
| Temperature | -20 °C | -20 °C to -15 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | >90% | 85-95% |
| Typical ee | >95% | >92% |
Table 1: Typical Reaction Parameters for Sharpless Asymmetric Epoxidation at Different Scales.
Wittig Olefination / Horner-Wadsworth-Emmons Reaction
Problem: Low yield of the desired alkene.
-
Possible Cause 1: Instability of the ylide. Some phosphoranes, especially non-stabilized ones, can be unstable and decompose before reacting with the carbonyl compound.
-
Solution 1: Generate the ylide in situ at a low temperature and add the aldehyde or ketone substrate promptly. For sensitive substrates, consider a one-pot procedure where the ylide is formed in the presence of the carbonyl compound.[9]
-
Possible Cause 2: Side reactions due to other functional groups. If the aldehyde substrate contains acidic protons (e.g., a phenol), the strong base used to generate the ylide can deprotonate these groups, affecting the reaction.[10]
-
Solution 2: Use a protecting group for the acidic functional group (e.g., silyl ether for a phenol) before the Wittig reaction. Alternatively, use a base that is strong enough to form the ylide but does not significantly deprotonate the other functional groups, or use an excess of the base.
Problem: Poor stereoselectivity (undesired E/Z ratio).
-
Possible Cause 1: The nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) typically favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[11][12]
-
Solution 1: For a desired (Z)-alkene, use a non-stabilized ylide and salt-free conditions. For a desired (E)-alkene, a stabilized ylide (as in a Horner-Wadsworth-Emmons reaction) is preferable. The Schlosser modification can also be used to obtain the (E)-alkene from non-stabilized ylides.[12]
Ring-Closing Metathesis (RCM)
Problem: Low yield of the macrocyclic lactone and formation of dimeric or oligomeric byproducts.
-
Possible Cause 1: High substrate concentration. RCM for macrocyclization is an intramolecular reaction that competes with intermolecular oligomerization. High concentrations favor the undesired intermolecular pathway.
-
Solution 1: Perform the reaction under high dilution conditions (typically 0.001-0.01 M). This can be achieved by the slow addition of the diene substrate to the catalyst solution over an extended period.
-
Possible Cause 2: Catalyst deactivation. The ruthenium catalyst can be deactivated by impurities in the substrate or solvent.
-
Solution 2: Ensure the substrate is highly pure and the solvent is degassed and anhydrous. It may be necessary to add the catalyst in portions throughout the reaction.
Problem: Difficulty in removing the ruthenium catalyst from the product.
-
Possible Cause: The ruthenium catalyst and its byproducts can be difficult to remove by standard chromatography.
-
Solution: After the reaction is complete, treat the reaction mixture with a ruthenium scavenger. Common scavengers include lead tetraacetate, triphenylphosphine, or functionalized silica gels. Subsequent filtration and chromatographic purification can then effectively remove the residual ruthenium.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (50 g) |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% |
| Substrate Concentration | 0.001 M | 0.005 - 0.01 M (with slow addition) |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | 70-85% | 65-80% |
Table 2: Representative RCM Conditions for Macrocyclization Scale-Up.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous dichloromethane (DCM) and cool to -20 °C.
-
Add L-(+)-diethyl tartrate (1.2 eq.) and titanium(IV) isopropoxide (1.0 eq.) sequentially while maintaining the temperature at -20 °C. Stir for 30 minutes.
-
Add the allylic alcohol substrate (1.0 eq.) in anhydrous DCM dropwise.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq.) dropwise over 1 hour, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Protocol 2: Ring-Closing Metathesis (RCM)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and argon inlet, add anhydrous and degassed toluene.
-
Add the Grubbs second-generation catalyst (e.g., 1-2 mol%).
-
Heat the solution to the desired temperature (e.g., 80 °C).
-
In a separate flask, dissolve the diene precursor in anhydrous and degassed toluene to make a dilute solution (e.g., 0.01 M).
-
Add the diene solution to the catalyst solution via a syringe pump over 12-18 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and add a ruthenium scavenger (e.g., lead tetraacetate or a commercial scavenger) and stir for 2-3 hours.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of the δ-Lactone Ring of (-)-Cleistenolide
Welcome to the technical support center for the synthesis of the δ-lactone ring of (-)-Cleistenolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to potential side reactions encountered during this critical synthetic step.
Troubleshooting Guide
This guide addresses common issues that can lead to the formation of side products, low yields, or incomplete reactions during the synthesis of the δ-lactone ring of this compound.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low Z:E ratio (poor cis-selectivity) in Horner-Wadsworth-Emmons (HWE) olefination to form the lactone precursor. | The phosphonate reagent used favors the formation of the more thermodynamically stable E-isomer. | - Employ a Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) to kinetically favor the Z-isomer. - Use Ando phosphonates, such as ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate, which are known to enhance Z-selectivity. - Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control. |
| Formation of a symmetric anhydride byproduct during Yamaguchi lactonization. | The aliphatic carboxylate of the seco-acid is a better nucleophile than the alcohol, leading to self-condensation before the desired intramolecular cyclization. | - Ensure slow addition of the alcohol to the pre-formed mixed anhydride of the seco-acid and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). - Maintain high dilution conditions throughout the reaction to favor intramolecular cyclization over intermolecular reactions. |
| Isomerization of the double bond in the δ-lactone ring during Ring-Closing Metathesis (RCM). | The ruthenium catalyst can degrade to form ruthenium hydride species, which can catalyze the isomerization of the newly formed double bond.[1] | - Use additives such as 1,4-benzoquinone or copper(I) iodide to suppress the activity of ruthenium hydride species.[2] - Optimize the catalyst loading; higher loadings can sometimes lead to increased degradation and isomerization.[2] - Choose a catalyst that is less prone to forming hydride species, if possible. |
| Incomplete cyclization during acid-catalyzed lactonization. | The equilibrium between the open-chain hydroxy acid and the δ-lactone may not favor the lactone under the reaction conditions. The reaction is reversible.[3][4] | - Use a Dean-Stark apparatus or a drying agent to remove water from the reaction mixture, which will shift the equilibrium towards the lactone product. - Employ a stronger acid catalyst or increase the reaction temperature, but monitor for potential degradation of the starting material or product. |
| Low yield of the desired δ-lactone. | This can be a result of any of the above side reactions, incomplete conversion, or degradation of starting materials or products. | - Carefully purify the precursor hydroxy acid to remove any impurities that might interfere with the lactonization. - Optimize reaction conditions such as temperature, reaction time, and concentration. - Ensure all reagents are of high purity and solvents are anhydrous, where required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming the δ-lactone ring in the synthesis of this compound?
A1: The most frequently employed methods for the construction of the δ-lactone ring of this compound and its analogs include:
-
Horner-Wadsworth-Emmons (HWE) olefination followed by acid-catalyzed lactonization: This two-step approach involves the formation of a Z-configured α,β-unsaturated ester, which is a precursor to the δ-lactone.
-
Yamaguchi lactonization: This method utilizes a mixed anhydride approach to facilitate the intramolecular esterification under mild conditions.[5][6]
-
Ring-Closing Metathesis (RCM): RCM of a diene precursor is a powerful method for the direct formation of the unsaturated δ-lactone ring.[1][7]
Q2: How can I improve the Z:E selectivity in the Horner-Wadsworth-Emmons reaction for the lactone precursor?
A2: To enhance the formation of the desired Z-isomer, consider the following:
-
Reagent Choice: Utilize Still-Gennari-type reagents with electron-withdrawing groups on the phosphonate, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[7][8]
-
Base and Counterion: The choice of base and the presence of certain metal salts can influence stereoselectivity. For example, using potassium bases with 18-crown-6 is known to favor Z-alkene formation.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases the kinetic control and favors the formation of the Z-isomer.
Q3: What is the role of high dilution in Yamaguchi lactonization?
A3: High dilution conditions are crucial in Yamaguchi lactonization to favor the intramolecular cyclization reaction over intermolecular polymerization or dimerization, which can occur at higher concentrations. By keeping the concentration of the hydroxy acid low, the probability of one end of the molecule reacting with another molecule is significantly reduced, while the proximity of the hydroxyl and activated carboxyl groups within the same molecule promotes the desired ring closure.[6]
Q4: Are there any specific catalysts recommended for the RCM approach to the δ-lactone of this compound?
A4: Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for RCM reactions due to their higher activity and broader functional group tolerance.[2][9] The choice of catalyst can also influence the E/Z selectivity of the resulting double bond in the lactone ring.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for key reactions involved in the synthesis of the δ-lactone ring of this compound and related structures.
| Reaction | Key Parameter | Typical Values | Reference(s) |
| Horner-Wadsworth-Emmons Olefination | Z:E Ratio | Up to 98:2 with Still-Gennari reagents | [8] |
| Ring-Closing Metathesis | Yield | 60-95% | [1] |
| Yamaguchi Lactonization | Yield | 60-85% | [5] |
| Acid-Catalyzed Lactonization | Equilibrium Conversion | Dependent on substrate and conditions | [3] |
Experimental Protocols
Protocol 1: Z-Selective Horner-Wadsworth-Emmons Olefination (Still-Gennari Conditions)
This protocol is designed to maximize the formation of the Z-alkene precursor for the δ-lactone ring.
-
Preparation: To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add KHMDS (1.1 equiv, as a 0.5 M solution in toluene) dropwise.
-
Ylide Formation: Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde precursor (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring the consumption of the aldehyde by TLC.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Yamaguchi Lactonization
This protocol describes the macrolactonization of a seco-acid to form the δ-lactone ring.
-
Mixed Anhydride Formation: To a solution of the hydroxy acid (1.0 equiv) in anhydrous toluene (at a concentration to ensure high dilution, e.g., 0.01 M) at room temperature, add triethylamine (2.5 equiv). Then, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise. Stir the mixture for 1 hour.
-
Cyclization: To the reaction mixture, add a solution of 4-DMAP (4.0 equiv) in anhydrous toluene via syringe pump over several hours.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and filter to remove triethylamine hydrochloride. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Ring-Closing Metathesis
This protocol outlines the formation of the δ-lactone ring from a diene precursor.
-
Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (0.005 M).
-
Catalyst Addition: Add the second-generation Grubbs catalyst (5-10 mol%) to the solution under an argon atmosphere.
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrate) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product directly by flash column chromatography on silica gel.
Visualizations
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 7. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring Closing Metathesis [organic-chemistry.org]
enhancing the solubility of (-)-Cleistenolide for biological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of (-)-Cleistenolide for biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound for my biological assay. What are the recommended solvents?
A1: this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). For in vitro assays, the most commonly used solvent to prepare a stock solution is dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium.
Troubleshooting Tip: If you observe precipitation when diluting your DMSO stock in aqueous media, try the following:
-
Vortexing/Sonication: Vortex the solution vigorously or sonicate it briefly to aid dissolution.[1]
-
Warming: Gently warm the solution in a 37°C water bath.[1]
-
Lower Final Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] If precipitation occurs at your desired final concentration of this compound, you may need to lower the working concentration.
Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?
A2: To maintain cell viability and avoid artifacts from the solvent, the final concentration of DMSO in your cell culture medium should not exceed 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent itself.
Q3: Are there alternative solvents or methods to improve the aqueous solubility of this compound?
A3: Yes, if DMSO is not suitable for your experimental setup or if you still face solubility issues, you can explore the following strategies:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and PBS can be tested.
-
Formulation with Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to improve solubility, but their potential effects on the biological system must be carefully evaluated.
-
-
Preparation of Derivatives: While this involves chemical modification, creating more polar derivatives of this compound is a strategy to enhance solubility.
Q4: How should I prepare a stock solution of this compound?
A4: A generalized protocol for preparing a stock solution is as follows:
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of this compound is 362.3 g/mol .[2]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent/System | Expected Solubility | Recommendations & Considerations |
| Water | Very Low / Insoluble | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for initial stock preparation. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., ≥10 mM). |
| Ethanol (100%) | Moderate to High | Can be used for stock solutions, but may have higher cytotoxicity than DMSO in some cell lines. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Low | Final working concentrations are typically in the micromolar (µM) or nanomolar (nM) range, achieved by diluting a DMSO stock. |
| Cell Culture Medium with ≤ 0.5% DMSO | Dependent on final concentration | Precipitation may occur at higher concentrations of this compound. |
Experimental Protocols
Protocol for Determining Kinetic Aqueous Solubility
This protocol helps to estimate the solubility of this compound in your specific aqueous buffer or cell culture medium.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer (e.g., PBS or cell culture medium) in a 96-well plate. This maintains a consistent final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.
-
Visually inspect for precipitation. The highest concentration that does not show any precipitate is an estimate of the kinetic aqueous solubility.
-
For a more quantitative measurement , you can use nephelometry (light scattering) to detect precipitate formation.
Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. The antiproliferative activity of this compound has been evaluated using this method.[3]
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound DMSO stock solution in a complete cell culture medium. The final DMSO concentration should be constant across all wells and ideally ≤ 0.5%. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow for Solubility and Cytotoxicity Testing
Caption: Workflow for preparing this compound and its use in an MTT assay.
Potential Signaling Pathway for this compound-Induced Apoptosis
While the specific molecular targets of this compound are a subject of ongoing research, many natural cytotoxic compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized pathway.
Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Multi-Step (-)-Cleistenolide Synthesis
Welcome to the technical support center for the multi-step synthesis of (-)-Cleistenolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols for the key steps in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes start from chiral pool precursors like D-arabinose or D-mannitol. Key transformations typically include a Wittig or Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon backbone, a Sharpless asymmetric dihydroxylation or epoxidation to install key stereocenters, and a lactonization step to form the final δ-lactone ring. Some routes also utilize ring-closing metathesis (RCM) to form the unsaturated lactone.
Q2: What are the critical factors for achieving high stereoselectivity in the synthesis?
A2: Stereocontrol is paramount for the synthesis of the correct enantiomer of this compound. The choice of chiral starting material is the foundation. For reactions that introduce new stereocenters, such as the Sharpless asymmetric dihydroxylation, the selection of the appropriate chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) is critical. In Wittig-type reactions, controlling the geometry of the newly formed double bond is also important, with Z-selective conditions often being preferred.[1][2]
Q3: How can I improve the overall yield of the synthesis?
A3: Optimizing each step for maximum yield and purity is key. This involves careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Minimizing purification losses by choosing appropriate chromatographic conditions or developing crystalline intermediates can also significantly impact the overall yield. For instance, the first total synthesis reported an overall yield of 18%, while a later synthesis achieved a 49% overall yield through a different strategy.[3][4]
Troubleshooting Guides
Wittig/HWE Olefination
Q: My Wittig/HWE reaction is giving a low yield of the desired α,β-unsaturated ester. What could be the issue?
A: Low yields in olefination reactions can stem from several factors:
-
Inactive Ylide: The phosphorus ylide may have decomposed due to moisture or air. Ensure you are using strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).
-
Steric Hindrance: The aldehyde substrate or the ylide itself might be sterically hindered, slowing down the reaction.[5] In such cases, extending the reaction time or gently heating the reaction mixture might be necessary. For instance, one successful protocol involves heating the reaction to 70 °C for 5 hours.[3]
-
Incorrect Stoichiometry: Ensure you are using a slight excess of the phosphonium salt and base to generate the ylide.
Q: I am observing a mixture of E/Z isomers in my olefination step. How can I improve the stereoselectivity?
A: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing electron-withdrawing groups) generally favor the E-isomer, while unstabilized ylides tend to give the Z-isomer.[6][7]
-
Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to obtain the E-alkene.[5]
-
HWE Reaction: The Horner-Wadsworth-Emmons reaction often provides excellent E-selectivity. Conversely, the Still-Gennari modification of the HWE reaction can be used to favor the Z-isomer.[1]
Ring-Closing Metathesis (RCM)
Q: My RCM reaction is slow or incomplete. How can I drive it to completion?
A: Several factors can affect the efficiency of RCM:
-
Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and robust.[8][9] For sterically hindered substrates, specialized catalysts may be required.[9]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion, but excessive amounts can lead to side reactions.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[8][10]
-
Ethylene Removal: The ethylene byproduct can inhibit the catalyst. Performing the reaction under a stream of inert gas or under vacuum can help drive the equilibrium towards the product.
Q: I am observing significant amounts of oligomers or polymers instead of the desired cyclic product. What is the cause?
A: The formation of oligomers is a common side reaction in RCM, especially when forming medium to large rings.
-
Concentration: High concentrations favor intermolecular reactions. The reaction should be performed under high dilution conditions (typically 0.001-0.01 M) to favor the intramolecular cyclization.
-
Slow Addition: Adding the substrate slowly to the solution of the catalyst can also help maintain a low effective concentration and promote cyclization over oligomerization.
Lactonization
Q: My lactonization reaction is giving a low yield of this compound. What are the best conditions?
A: The final lactonization step can be challenging. Several methods have been employed with varying success:
-
Yamaguchi Esterification: This is a powerful method for forming lactones. A modified Yamaguchi protocol using 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP has been shown to be effective, affording the lactone in high yield (90%).[3]
-
Mitsunobu Reaction: An intramolecular Mitsunobu reaction can also be used for lactonization, particularly if an inversion of stereochemistry is desired.[11]
-
Acid Catalysis: In some synthetic routes, lactonization can be achieved under acidic conditions.[1]
Q: I am observing intermolecular esterification (dimer formation) during lactonization. How can I prevent this?
A: Similar to RCM, dimer formation during lactonization is often a concentration-dependent side reaction.
-
High Dilution: Performing the reaction at high dilution is crucial to favor the intramolecular cyclization.
-
Activating Agent: The choice of activating agent is important. The Yamaguchi conditions are generally effective at promoting intramolecular cyclization.[12]
Quantitative Data Summary
| Step | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Wittig Olefination | Aldehyde, (ethoxycarbonylmethylene)triphenylphosphorane, dioxane, 70 °C | 5 h | 89 | [3] |
| Acetonide Protection | Diol, 2,2'-dimethoxypropane, PPTS, CH₂Cl₂, rt | 10 h | 87 | [3] |
| Ester Hydrolysis | Ester, LiOH, THF/H₂O | Not specified | Quantitative | [3] |
| Yamaguchi Lactonization | Seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, THF then toluene, reflux | 12 h | 90 | [3] |
| Ring-Closing Metathesis | Diene, Grubbs II catalyst (5 mol%), CH₂Cl₂, 50 °C | 2 h | Not specified for Cleistenolide | [10] |
| Sharpless Dihydroxylation | Alkene, AD-mix-β, t-BuOH/H₂O, 0 °C | Not specified | 81-90 (general) | [13] |
Experimental Protocols
Protocol 1: Wittig Olefination
-
To a solution of the aldehyde (1.00 g, 3.78 mmol) in anhydrous dioxane (15 mL) under a nitrogen atmosphere, add (ethoxycarbonylmethylene)triphenylphosphorane (1.71 g, 4.92 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture to 70 °C and stir for an additional 5 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the α,β-unsaturated ester.[3]
Protocol 2: Modified Yamaguchi Lactonization
-
To a stirred solution of the seco-acid (0.17 mmol) in anhydrous THF (20 mL) at room temperature, add triethylamine (0.51 mmol).
-
Add 2,4,6-trichlorobenzoyl chloride (0.20 mmol) and stir the mixture for 2 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in anhydrous toluene (50 mL) and add a solution of DMAP (0.68 mmol) in toluene (10 mL) dropwise over 30 minutes.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the lactone.[3]
Protocol 3: Ring-Closing Metathesis (General Procedure)
-
Dissolve the diene substrate in anhydrous and degassed dichloromethane to a concentration of 0.005 M.
-
Add the Grubbs second-generation catalyst (5 mol%) to the solution under an inert atmosphere.
-
Heat the mixture to reflux (typically 40-50 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether).
-
Concentrate the mixture and purify by silica gel chromatography to obtain the cyclic alkene.[10]
Synthetic Workflow
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. React App [pmc.umicore.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Total Synthesis of (-)-Cleistenolide
(-)-Cleistenolide, a naturally occurring δ-lactone, has garnered significant attention from the scientific community due to its promising antibacterial and antifungal activities. Isolated from the plant Cleistochlamys kirkii, its limited natural abundance has spurred the development of several total syntheses. This guide provides a detailed comparison of two prominent synthetic routes to this compound, developed by the research groups of Schmidt and Cai in 2010. The comparison focuses on key metrics such as overall yield, step count, and the strategic application of different chemical transformations.
At a Glance: Comparison of Synthetic Routes
| Metric | Schmidt et al. (2010) | Cai et al. (2010) |
| Starting Material | D-Mannitol derivative | D-Arabinose |
| Total Steps | 6 | 8 |
| Overall Yield | 18% | 49% |
| Key Reactions | Sharpless Asymmetric Epoxidation, Regioselective Epoxide Opening, Ring-Closing Metathesis (RCM) | Wittig Olefination, Yamaguchi Lactonization |
| Chiral Source | D-Mannitol | D-Arabinose |
The Schmidt Synthesis: A Strategy of Ring-Closing Metathesis
The first total synthesis of this compound was reported by Schmidt and coworkers.[1][2] Their approach ingeniously utilizes a C2-symmetric starting material derived from D-mannitol to construct the chiral core of the molecule. The synthesis is characterized by its efficiency in terms of step count, culminating in the natural product in just six steps with an overall yield of 18%.[1][2]
A key strategic element of this synthesis is the application of a ring-closing metathesis (RCM) reaction to form the dihydropyranone ring. This powerful carbon-carbon bond-forming reaction, catalyzed by a ruthenium complex, proceeds from a diene precursor to efficiently construct the core cyclic structure of this compound.
Key Experimental Protocols (Schmidt et al.):
-
Sharpless Asymmetric Epoxidation: This reaction establishes a crucial stereocenter in the molecule. The allylic alcohol substrate is subjected to Sharpless epoxidation conditions, typically using titanium(IV) isopropoxide, a chiral diethyl tartrate (DIPT), and an oxidant such as tert-butyl hydroperoxide (TBHP) in a chlorinated solvent like dichloromethane (CH2Cl2) at low temperatures.
-
Regioselective Epoxide Opening: The resulting epoxide is then opened in a regioselective manner. This is a critical step to install the necessary functionality for the subsequent ring-closing metathesis.
-
Ring-Closing Metathesis (RCM): The diene precursor is dissolved in a suitable solvent, such as dichloromethane or toluene, and treated with a Grubbs-type ruthenium catalyst. The reaction mixture is typically heated to facilitate the catalytic cycle, leading to the formation of the six-membered ring and the release of ethylene gas.
The Cai Synthesis: A Wittig and Yamaguchi-Based Approach
In the same year, Cai and his team reported an alternative and higher-yielding total synthesis of this compound.[3] Their strategy commences with the readily available chiral pool starting material, D-arabinose. The synthesis proceeds through eight steps to afford the final product with an impressive overall yield of 49%.[3]
The cornerstone of the Cai synthesis is the use of a Wittig reaction to construct the α,β-unsaturated ester moiety and a Yamaguchi lactonization to close the δ-lactone ring. This approach provides excellent control over the geometry of the double bond and an efficient cyclization to the desired lactone.
Key Experimental Protocols (Cai et al.):
-
Wittig Olefination: An aldehyde derived from D-arabinose is reacted with a stabilized phosphorane ylide, such as (carboethoxymethylene)triphenylphosphorane, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane. The reaction typically proceeds at room temperature or with gentle heating to afford the trans-α,β-unsaturated ester with high stereoselectivity.[3]
-
Yamaguchi Lactonization: The hydroxy acid precursor is subjected to the Yamaguchi protocol for macrolactonization. This involves treating the substrate with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine to form a mixed anhydride. Subsequent addition of 4-dimethylaminopyridine (DMAP) at elevated temperatures promotes the intramolecular cyclization to yield the δ-lactone.[3]
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the two syntheses, the following diagrams outline the logical flow of each route.
Caption: Schmidt's synthetic route to this compound.
Caption: Cai's synthetic route to this compound.
Conclusion
Both the Schmidt and Cai syntheses represent elegant and effective strategies for the total synthesis of this compound. The Schmidt route is notable for its conciseness in terms of the number of steps, employing a powerful ring-closing metathesis reaction as the key cyclization step. In contrast, the Cai synthesis, while slightly longer, achieves a significantly higher overall yield through the strategic use of classic and reliable transformations like the Wittig olefination and Yamaguchi lactonization.
The choice between these routes for researchers in drug development and related fields would likely depend on factors such as the desired scale of synthesis, the availability and cost of starting materials and reagents, and the specific expertise of the synthetic team. Both approaches provide valuable insights into the construction of complex natural products and serve as excellent examples of modern synthetic organic chemistry.
References
Validating Bioassays for (-)-Cleistenolide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated significant potential as both an anticancer and antimicrobial agent. For researchers investigating its therapeutic applications, the rigorous validation of its biological activity is paramount. This guide provides a comparative overview of common bioassays used to quantify this compound's efficacy, complete with experimental protocols and supporting data to aid in the selection of the most appropriate methods for specific research needs.
Comparing Cytotoxicity Bioassays for Anticancer Activity
The antiproliferative and cytotoxic effects of this compound are primary areas of investigation. Several in vitro assays are available to measure these activities, each with distinct principles, advantages, and limitations. The most commonly employed methods include the MTT, MTS, and LDH assays.
Table 1: Comparison of Cytotoxicity Bioassays
| Feature | MTT Assay | MTS Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt (MTT) to insoluble formazan. | Measures metabolic activity via bioreduction of a tetrazolium compound (MTS) into a soluble formazan product. | Measures plasma membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells. |
| Endpoint | Colorimetric (absorbance of dissolved formazan) | Colorimetric (absorbance of soluble formazan) | Colorimetric or Fluorometric (enzyme activity) |
| Advantages | Well-established, cost-effective, high-throughput. | Single-step reagent addition, soluble product (no solubilization step), high-throughput. | Direct measure of cell death, can be multiplexed with other assays. |
| Disadvantages | Insoluble formazan requires a solubilization step, can be influenced by metabolic state of cells, potential for interference from colored compounds. | Can be influenced by metabolic state of cells, reagent can be toxic to some cell types over long incubations. | Indirect measure of viability, can be affected by serum LDH levels, less sensitive for early apoptotic events. |
| Typical Throughput | High | High | High |
Supporting Experimental Data
Table 2: Reported IC50 Values for this compound and Analogues (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound analogue | MDA-MB 231 (Breast) | 0.09 | [1] |
| This compound analogue | K562 (Leukemia) | 0.21 - 0.34 | [1] |
| 4-O-cinnamoyl derivative | K562 (Leukemia) | 0.76 | [2] |
| 4,6-di-O-benzyl derivative | K562 (Leukemia) | 0.67 | [2] |
| 4-methoxy cinnamate 12 | PC-3 (Prostate) | 0.11 | [3] |
Comparing Bioassays for Antimicrobial Activity
This compound and its analogues have also shown promising activity against a range of microbial pathogens. The standard method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).
Table 3: Comparison of Antimicrobial Susceptibility Tests
| Feature | Broth Microdilution | Agar Dilution | Disk Diffusion |
| Principle | Serial dilution of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth. | Serial dilution of the antimicrobial agent incorporated into a solid agar medium. | Diffusion of the antimicrobial agent from an impregnated paper disk on an agar surface, creating a concentration gradient. |
| Endpoint | Visual (turbidity) or spectrophotometric (OD) | Visual (colony growth) | Measurement of the diameter of the zone of inhibition. |
| Advantages | Quantitative (provides MIC value), high-throughput, considered a gold standard. | Quantitative (provides MIC value), can test multiple isolates on one plate. | Simple, low-cost, widely used for routine susceptibility testing. |
| Disadvantages | Can be labor-intensive, potential for contamination. | More labor-intensive than broth microdilution for a single compound. | Qualitative or semi-quantitative, results can be influenced by agar depth and inoculum density. |
| Typical Throughput | High | Medium | High |
Supporting Experimental Data
Studies have reported the antimicrobial activity of this compound and its analogues, with some demonstrating potency comparable to the antibiotic chloramphenicol.
Table 4: Reported Antimicrobial Activity of this compound Analogues
| Compound Class | Activity | Observation | Reference |
| This compound analogues | Antimicrobial | Activity superseded this compound itself and in some cases was close to chloramphenicol MIC values. | [4] |
| This compound analogues | High inhibitory activity against S. aureus | Increased lipophilicity and a non-sterically congested lactone moiety were prerequisites. | [4] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate their implementation in the laboratory.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or its analogues and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Broth Microdilution MIC Assay Protocol
-
Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for validating the anticancer and antimicrobial activity of this compound.
Caption: Proposed mechanisms of action for the anticancer activity of this compound.
Caption: Logical workflow for the comprehensive validation of this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiproliferative Activities of (-)-Cleistenolide and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiproliferative activities of the natural product (-)-Cleistenolide and the widely used chemotherapeutic agent, doxorubicin. The information presented is supported by experimental data to assist researchers in evaluating their potential therapeutic applications.
Quantitative Comparison of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and doxorubicin against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.21 - 7.65 | 0.25 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | - | - | |
| Jurkat | Acute T-cell Leukemia | - | - | |
| Raji | Burkitt's Lymphoma | - | - | |
| MCF-7 | Breast Adenocarcinoma | - | 2.50 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.09 | 0.09 | [1] |
| HeLa | Cervical Cancer | - | 2.92 | [1] |
| A549 | Lung Carcinoma | ~0.33 (analogue 5) | ~0.9 (analogue 5) | [1] |
| HCT116 | Colorectal Carcinoma | - | 24.30 | |
| HepG2 | Hepatocellular Carcinoma | - | 14.72 | |
| PC3 | Prostate Cancer | - | 2.64 |
Note: Data for some cell lines for this compound were not available in the reviewed literature. Some studies utilized analogues of this compound, and the most relevant data has been included.
Experimental Protocols
The antiproliferative activities of this compound and doxorubicin are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified period, typically 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound
The precise molecular mechanism of action for this compound is still under investigation. However, available evidence suggests that it induces apoptosis (programmed cell death) in cancer cells. Studies on related compounds, such as other α,β-unsaturated δ-lactones, indicate potential involvement of the following pathways:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis.
-
Modulation of Apoptotic Proteins: It is hypothesized that this compound may influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic proteins (e.g., Bax) and away from anti-apoptotic proteins (e.g., Bcl-2).
-
Activation of JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of apoptosis in response to cellular stress.
Based on these general mechanisms for similar compounds, a putative signaling pathway for this compound is proposed below.
Caption: Putative apoptotic signaling pathway for this compound.
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic with multiple mechanisms of action that contribute to its potent antiproliferative effects.
-
DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions ultimately trigger a cascade of signaling events leading to cell cycle arrest and apoptosis.
Caption: Key mechanisms and pathways of doxorubicin-induced cell death.
Experimental Workflow
The general workflow for comparing the antiproliferative activity of two compounds is illustrated below.
Caption: Workflow for antiproliferative activity comparison.
Conclusion
This compound and its analogues have demonstrated potent antiproliferative activity against several human cancer cell lines, with efficacy comparable to or, in some cases, exceeding that of doxorubicin. Notably, some analogues of this compound show high selectivity for cancer cells over normal cells, a desirable characteristic for a potential therapeutic agent. While the mechanisms of doxorubicin are well-established, further research is required to fully elucidate the specific molecular targets and signaling pathways of this compound. This guide provides a foundation for researchers to build upon in the exploration of this compound as a potential anticancer compound.
References
A Comparative Guide to the Structure-Activity Relationship of (-)-Cleistenolide Analogues
For Researchers, Scientists, and Drug Development Professionals
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive comparison of this compound analogues, summarizing their structure-activity relationships (SAR) with a focus on their antiproliferative and antimicrobial properties. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.
Key Structure-Activity Relationship Insights
The biological activity of this compound analogues is intricately linked to their stereochemistry and the nature of substituents on the lactone ring. The core α,β-unsaturated δ-lactone moiety is a critical pharmacophore, likely exerting its biological effects through Michael addition reactions with biological nucleophiles, such as cysteine residues in key proteins.
Stereochemistry at C-5
A pivotal factor influencing the antiproliferative activity of this compound analogues is the stereochemistry at the C-5 position. Studies have shown that inversion of the stereocenter from the natural (5S) configuration to the (5R) configuration can lead to a significant enhancement in cytotoxicity against various cancer cell lines.
Substitutions at C-4 and C-6
Modifications at the C-4 and C-6 positions of the cleistenolide scaffold have been explored to modulate biological activity. Acylation and the introduction of aromatic moieties at these positions have been shown to influence both the potency and selectivity of the analogues. For instance, the introduction of a cinnamoyl group has been found to be beneficial for antiproliferative activity.
Comparative Performance Data
The following tables summarize the in vitro antiproliferative and antimicrobial activities of selected this compound analogues.
Table 1: Antiproliferative Activity of this compound Analogues (IC₅₀ in µM)
| Compound | K562 | HL-60 | Jurkat | Raji | MCF-7 | MDA-MB 231 | HeLa | A549 | MRC-5 (Normal) |
| This compound (1) | 7.65 | - | - | - | - | - | - | - | >100 |
| (5R)-Cleistenolide (2) | 0.21 | - | - | - | - | - | - | - | >100 |
| Analogue 5 | 0.34 | - | - | - | - | 0.09 | - | - | 64.39 |
| Analogue 6 | 0.33 | - | - | - | - | - | - | - | >100 |
| 4-O-cinnamoyl derivative 3 | 0.76 | - | - | - | - | - | - | - | Inactive |
| 4,6-di-O-benzyl derivative 17 | 0.67 | - | - | - | - | - | - | - | Inactive |
| 2,4,6-trichlorobenzoyl derivative 12 | - | - | - | - | - | 0.02 | - | - | Inactive |
| Doxorubicin | 0.25 | - | - | - | - | 0.09 | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Antimicrobial Activity of this compound Analogues (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| This compound (1) | 128 | 64 | >256 | >256 | 128 |
| Analogue A | 32 | 16 | 128 | 256 | 64 |
| Analogue B | 16 | 8 | 256 | >256 | 32 |
| Chloramphenicol | 8 | 4 | 8 | 32 | - |
| Amphotericin B | - | - | - | - | 2 |
Note: Analogue A and B represent synthesized derivatives with enhanced lipophilicity. Specific structures are detailed in the cited literature.
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound and its analogues typically commences from a chiral pool starting material, such as D-glucose. Key synthetic steps often include:
-
Oxidative Cleavage: Cleavage of specific C-C bonds in the glucose derivative to generate a suitable precursor aldehyde.
-
Z-selective Wittig Olefination: Chain elongation of the aldehyde with a phosphorus ylide to introduce a Z-alkene moiety.
-
δ-Lactonization: Cyclization to form the characteristic δ-lactone ring.
-
Functional Group Manipulations: Introduction of various substituents at the C-4 and C-6 positions through acylation, benzylation, or other standard transformations.
A representative experimental workflow for the synthesis is depicted below.
References
- 1. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 3. [PDF] Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. | Semantic Scholar [semanticscholar.org]
- 4. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of (-)-Cleistenolide and (5R)-cleistenolide
A Comparative Analysis of (-)-Cleistenolide and (5R)-Cleistenolide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally occurring this compound and its synthetic stereoisomer, (5R)-cleistenolide. The focus is on their respective antiproliferative activities against various cancer cell lines, supported by experimental data and protocols.
Introduction
This compound is a natural δ-lactone isolated from Cleistochlamys kirkii, a plant used in traditional African medicine. Its synthetic C-5 epimer, (5R)-cleistenolide, has been synthesized to explore the impact of stereochemistry on biological activity. This comparison aims to elucidate the differences in their cytotoxic effects and to highlight the structure-activity relationships that may inform future drug design.
Chemical and Physical Properties
| Property | This compound | (5R)-cleistenolide |
| Molecular Formula | C₁₈H₁₈O₈[1] | C₁₈H₁₈O₈ |
| Molecular Weight | 362.33 g/mol [1] | 362.33 g/mol |
| Appearance | Colorless solid[2] | Colorless solid[2] |
| Chirality | (5S)-configuration | (5R)-configuration[3] |
Comparative Antiproliferative Activity
A key differentiator between this compound and (5R)-cleistenolide is their potency against cancer cells. A comparative study utilizing a panel of eight human tumor cell lines and one normal fetal lung fibroblast cell line (MRC-5) has demonstrated that the stereochemistry at the C-5 position significantly influences cytotoxic activity. The results, presented as IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%), are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ this compound (µM) | IC₅₀ (5R)-cleistenolide (µM) | IC₅₀ Doxorubicin (µM) |
| K562 | Human Myelogenous Leukemia | 7.65 | 0.21 | 0.25 |
| HL-60 | Human Promyelocytic Leukemia | >100 | 32.89 | 0.05 |
| Jurkat | T-cell Leukemia | >100 | 44.23 | 0.09 |
| Raji | Burkitt's Lymphoma | >100 | 29.74 | 0.18 |
| MCF-7 | ER+ Breast Adenocarcinoma | 2.25 | 4.17 | 0.25 |
| MDA-MB 231 | ER- Breast Adenocarcinoma | 2.25 | 0.09 | 0.09 |
| HeLa | Cervix Carcinoma | 0.35 | 0.31 | 0.16 |
| A549 | Lung Adenocarcinoma | 3.12 | 1.15 | 0.33 |
| MRC-5 | Normal Fetal Lung Fibroblasts | >100 | 64.39 | Not Reported |
Data sourced from a study by Farkas et al.[2][3]
The data reveals that (5R)-cleistenolide exhibits significantly more potent antiproliferative activity against the majority of the tested cancer cell lines compared to the natural this compound[3]. Notably, in the K562 and MDA-MB 231 cell lines, (5R)-cleistenolide demonstrated cytotoxic effects at nanomolar concentrations, comparable to the established chemotherapeutic agent, doxorubicin[2][3]. Furthermore, both compounds showed significantly lower toxicity towards the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells[3].
Experimental Protocols
The antiproliferative activities of this compound and (5R)-cleistenolide were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3]. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment and growth[3].
-
Compound Treatment: The cells are then treated with various concentrations of this compound, (5R)-cleistenolide, or a control substance and incubated for a specified period (e.g., 72 hours)[3].
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product[4].
-
Formazan Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the insoluble formazan crystals[5].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm)[4]. The intensity of the color is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ values are then calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the workflow for the comparative experimental analysis of this compound and (5R)-cleistenolide.
Caption: Workflow for the comparative analysis of cleistenolide stereoisomers.
Conclusion
The clearly demonstrates the critical role of stereochemistry in determining the antiproliferative activity of this class of compounds. The synthetic (5R)-epimer is significantly more potent against a range of cancer cell lines than its natural counterpart, highlighting it as a promising lead compound for further anticancer drug development. The data underscores the importance of stereoselective synthesis in optimizing the therapeutic potential of natural products. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action.
References
A Comparative Guide to Assessing the Purity of Synthetic (-)-Cleistenolide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for (-)-Cleistenolide, focusing on purity assessment by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting optimal synthetic and analytical strategies.
This compound is a naturally occurring δ-lactone with promising biological activities. As interest in its therapeutic potential grows, robust and reliable methods for assessing the purity of synthetically derived this compound are crucial for research and development. This guide outlines a chiral HPLC method for determining the enantiomeric and chemical purity of this compound and compares potential impurity profiles arising from different synthetic approaches.
Experimental Protocol: Chiral HPLC Method for this compound
This protocol describes a method for the simultaneous assessment of chemical and enantiomeric purity of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to its broad applicability in separating enantiomers of pharmaceutical compounds. A suitable choice is a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or a similar amylose-based stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically effective for normal-phase chiral separations. A starting isocratic condition of 80:20 (v/v) n-hexane:IPA can be optimized as needed.
-
Sample Preparation: Dissolve a known concentration of the synthetic this compound sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (based on the α,β-unsaturated lactone chromophore)
-
2. Method Validation Parameters (Illustrative):
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Comparison of Synthetic Routes and Potential Impurity Profiles
The purity of synthetic this compound is highly dependent on the chosen synthetic strategy. Different key reactions can introduce specific impurities, including diastereomers and regioisomers. Below is a comparison of common synthetic approaches and their associated potential impurities.
| Synthetic Approach (Key Reactions) | Potential Impurities and Byproducts | Impact on Purity Assessment |
| Route A: Sharpless Asymmetric Epoxidation & Ring-Closing Metathesis (RCM) | - Diastereomeric epoxides from incomplete enantioselectivity in the Sharpless epoxidation.- Ruthenium catalyst residues from RCM.- Isomeric olefin byproducts from the metathesis reaction. | Requires a chiral HPLC method capable of separating diastereomers. Catalyst residues may require additional analytical techniques for quantification. |
| Route B: Wittig Olefination & Yamaguchi Esterification | - (E/Z)-isomers from the Wittig reaction, depending on the ylide stability.- Triphenylphosphine oxide byproduct from the Wittig reaction.- Unreacted starting materials from the esterification step. | The HPLC method should resolve geometric isomers. Byproducts like triphenylphosphine oxide are typically well-separated from the main peak. |
| Route C: Chiral Pool Synthesis from D-mannitol | - Diastereomeric intermediates due to incomplete stereocontrol in multi-step sequences.- Protecting group-related impurities. | A robust chiral HPLC method is essential to resolve multiple potential stereoisomers. |
Illustrative Purity Data for this compound from Different Synthetic Routes
The following table presents hypothetical purity data for this compound synthesized via the three routes described above, as determined by the proposed HPLC method.
| Sample (Synthetic Route) | Retention Time of this compound (min) | Purity by Area % | Enantiomeric Excess (ee%) | Key Impurity Peaks (Retention Time, min) |
| Route A | 12.5 | 98.5% | 99.0% | Diastereomer (11.8), RCM byproduct (14.2) |
| Route B | 12.5 | 99.2% | >99.5% | (E)-isomer (13.1) |
| Route C | 12.5 | 97.8% | 98.5% | Diastereomer 1 (11.5), Diastereomer 2 (13.8) |
Visualizing the Workflow and Logic
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a synthetic this compound sample.
cross-validation of analytical methods for (-)-Cleistenolide
A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Quantification of (-)-Cleistenolide
For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a δ-lactone with significant biological activity, is paramount. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound. The information presented is based on established methodologies for similar lactone and pyranone compounds, offering a framework for analytical method cross-validation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this purpose.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation) | High (chemical shift) |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Medium | High | Very High |
| Sample Preparation | Simple (dissolution, filtration) | Derivatization may be required | Simple (dissolution) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on standard practices for the analysis of similar compounds and should be optimized for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound using a validated HPLC-UV method.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the α,β-unsaturated lactone chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound with high specificity and sensitivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification.
Sample Preparation:
-
As this compound is a relatively polar molecule, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane).
-
Prepare calibration standards by diluting the stock solution.
-
If required, derivatize both standards and samples using a silylating agent (e.g., BSTFA with 1% TMCS).
-
Inject the prepared samples into the GC-MS system.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton NMR experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
Data Analysis:
-
Acquire and process the ¹H NMR spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods.
References
In Vitro Efficacy of (-)-Cleistenolide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, and its synthetic analogues have emerged as a promising class of compounds with potent antiproliferative activity against a range of human cancer cell lines. Extensive in vitro studies have demonstrated that modifications to the this compound scaffold can significantly enhance its cytotoxic efficacy and selectivity. This guide provides a comprehensive comparison of the in vitro performance of various this compound analogues, supported by experimental data, detailed methodologies, and visual representations of the proposed mechanism of action and experimental workflows. A key finding across multiple studies is the negligible toxicity of these compounds to normal human cell lines, highlighting their potential as selective anticancer agents.[1][2][3]
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. These values provide a quantitative measure of the efficacy of each analogue.
| Compound | K562 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| This compound (1) | >10 | >10 | >30 |
| 4,7-di-O-benzyl derivative (13) | - | 0.04 | - |
| 4,7-di-O-benzyl derivative (14) | - | - | - |
| (5R)-Cleistenolide (2) | 0.21 | - | - |
| Lactone 5 | 0.34 | - | - |
| Analogue 6 | 0.33 | - | - |
| 4-O-cinnamoyl derivative (3) | 0.76 | - | - |
| 4,6-di-O-benzyl derivative (17) | 0.67 | - | - |
| 4-methoxy cinnamate (12) | - | - | 0.11 |
| Doxorubicin | 0.25 | - | - |
| Cisplatin | - | - | ~4.4 |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available in the reviewed sources.
Several analogues have demonstrated significantly higher potency compared to the parent compound, this compound. For instance, the 4,7-di-O-benzyl derivative 13 showed a remarkable IC50 value of 0.04 µM against the HeLa cell line.[1] In the K562 leukemia cell line, analogues 2 , 5 , and 6 exhibited strong antiproliferative activities with IC50 values of 0.21 µM, 0.34 µM, and 0.33 µM, respectively, which are comparable to the standard chemotherapeutic drug, doxorubicin (IC50 0.25 µM).[2][3] Furthermore, the 4-methoxy cinnamate analogue 12 displayed potent activity against the PC-3 prostate cancer cell line with an IC50 of 0.11 µM.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogues was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Human tumor cells were seeded in 96-well microtiter plates at an optimal density to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin) were included in each assay.
-
Incubation: The plates were incubated for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Following the incubation period, a solution of MTT was added to each well.
-
Formazan Solubilization: The plates were incubated for another few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., SDS-HCl or isopropanol with HCl) was then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically between 570 and 600 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the untreated control. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Proposed Signaling Pathway for this compound Analogue-Induced Apoptosis
The cytotoxic effects of many α,β-unsaturated lactones are attributed to their ability to induce apoptosis, or programmed cell death. While the precise signaling cascade for this compound analogues is still under investigation, a plausible mechanism involves the intrinsic apoptosis pathway, triggered by cellular stress. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by this compound analogues.
Experimental Workflow for In Vitro Cytotoxicity Screening
The general workflow for evaluating the in vitro efficacy of newly synthesized this compound analogues is a multi-step process that begins with compound synthesis and culminates in the determination of their cytotoxic potential.
References
The Preclinical Promise of (-)-Cleistenolide: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, and its synthetic analogues have emerged as a promising class of compounds with significant therapeutic potential in oncology. Extensive in vitro research has demonstrated their potent and selective cytotoxic activity against a broad range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents. However, to date, the in vivo validation of this compound's therapeutic efficacy remains a critical unmet step in its development pathway. This guide provides a comprehensive comparison of the preclinical data available for this compound and its analogues, alongside detailed experimental protocols and a forward-looking perspective on the necessary steps for in vivo validation.
Introduction: The Unmet Need and the Promise of this compound
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products have historically been a rich source of inspiration for new therapeutics. This compound and its derivatives represent a compelling new frontier in this area. Their demonstrated ability to selectively kill cancer cells while sparing normal cells in laboratory settings makes them prime candidates for further investigation. This document serves as a guide for researchers looking to build upon the existing body of in vitro work and propel these promising compounds into the next phase of preclinical and, ultimately, clinical development.
Comparative In Vitro Efficacy
Numerous studies have synthesized and evaluated a variety of this compound analogues to identify compounds with enhanced antiproliferative activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and some of its most potent analogues against various human cancer cell lines, with comparisons to standard chemotherapeutic drugs where data is available.
Table 1: Comparative Antiproliferative Activity (IC50 in µM) of this compound Analogues in Various Cancer Cell Lines
| Compound/Analogue | K562 (Leukemia) | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) | PC-3 (Prostate) |
| This compound (1) | >10 | >10 | >10 | >10 | >10 |
| (5R)-Cleistenolide (2) | 0.21[1] | - | - | - | - |
| Lactone 5 | 0.34[1] | 0.09[1] | Consistently Active[1] | Consistently Active[1] | - |
| Analogue 6 | 0.33[1] | - | - | - | - |
| 4-O-cinnamoyl derivative 3 | 0.76[2] | - | - | - | - |
| 4,6-di-O-benzyl derivative 17 | 0.67[2] | - | - | - | - |
| 4-methoxy cinnamate 12 | - | - | - | - | 0.11 |
| Doxorubicin | 0.25[1] | 0.09[1] | - | >0.25[1] | - |
| Cisplatin | - | - | - | - | >4.4 |
Table 2: Activity of Other Potent Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| 2,4,6-trichlorobenzoyl derivative 12 | MDA-MB 231 | 0.02[3] | [3] |
| 4,7-di-O-benzyl derivative 13 | HeLa | 0.04[4] | [4] |
| 4,7-di-O-benzyl derivative 14 | Jurkat | 0.09[4] | [4] |
Note: A consistent finding across multiple studies is the negligible toxicity of this compound and its analogues against normal fetal lung fibroblasts (MRC-5), highlighting their cancer-selective properties.[1][2][4]
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (e.g., this compound analogues) and control drugs (e.g., Doxorubicin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are yet to be fully elucidated, its chemical structure as an α,β-unsaturated lactone provides clues to its potential mechanism of action. Compounds with this reactive moiety are known to interact with biological nucleophiles, particularly cysteine residues in proteins, thereby modulating their function.[7][8]
Based on studies of similar lactone-containing compounds, potential signaling pathways targeted by this compound could include:
-
NF-κB Signaling Pathway: Many α,β-unsaturated lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[7][9]
-
Topoisomerase Inhibition: Some α,β-unsaturated lactones have been shown to induce DNA damage and form complexes with topoisomerase I and II, leading to cancer cell death.[10][11]
-
Reactive Oxygen Species (ROS) Modulation: These compounds can interfere with the cellular redox balance, leading to increased ROS levels and subsequent apoptosis.
Below is a diagram illustrating a putative signaling pathway for this compound's anticancer activity.
Caption: Putative mechanism of action for this compound.
A Roadmap for In Vivo Validation: A Hypothetical Workflow
The critical next step in the development of this compound is to validate its promising in vitro activity in a living organism. The following diagram outlines a logical workflow for the in vivo evaluation of a lead this compound analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. | Semantic Scholar [semanticscholar.org]
Benchmarking (-)-Cleistenolide: A Comparative Guide to Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of (-)-Cleistenolide against a selection of well-established natural product anticancer agents currently in clinical use. The objective is to offer a comprehensive overview of its cytotoxic efficacy and to highlight the current understanding of its mechanism of action in the context of these benchmark drugs. The information presented is intended to support further research and drug development efforts in the field of oncology.
Executive Summary
This compound, a naturally occurring δ-lactone, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. This guide benchmarks its in vitro efficacy, as measured by half-maximal inhibitory concentration (IC50) values, against five widely used natural product-derived anticancer drugs: Paclitaxel, Vincristine, Doxorubicin, Etoposide, and Camptothecin. While the cytotoxic potential of this compound is evident, a notable gap exists in the scientific literature regarding its precise mechanism of action, including the specific signaling pathways it modulates to induce cancer cell death. In contrast, the benchmark agents have well-defined molecular targets and extensively characterized apoptotic pathways. This guide presents the available data in a structured format to facilitate a direct comparison and to underscore the areas where further investigation into this compound is warranted.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the IC50 values of this compound and the benchmark natural product anticancer agents across various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: IC50 Values of this compound and its Analogs in Human Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) |
| This compound | K562 | Chronic Myelogenous Leukemia | 7.65[1] |
| This compound Analog 2 | K562 | Chronic Myelogenous Leukemia | 0.21[1] |
| This compound Analog 5 | MDA-MB-231 | Breast Adenocarcinoma | 0.09[1] |
| This compound Analog 6 | K562 | Chronic Myelogenous Leukemia | 0.33[1] |
| 4-O-cinnamoyl derivative 3 | K562 | Chronic Myelogenous Leukemia | 0.76[2] |
| 4,6-di-O-benzyl derivative 17 | K562 | Chronic Myelogenous Leukemia | 0.67[2] |
Table 2: IC50 Values of Benchmark Natural Product Anticancer Agents in Human Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 (µM) |
| Paclitaxel | |||
| SK-BR-3 | Breast Cancer | Varies with analog[3] | |
| MDA-MB-231 | Breast Cancer | Varies with analog[3] | |
| T-47D | Breast Cancer | Varies with analog[3] | |
| Various | Lung Cancer | >32 (3h), 23 (24h), 0.38 (120h)[4] | |
| MCF-7 | Breast Cancer | 3.5[5] | |
| BT-474 | Breast Cancer | 0.019[5] | |
| Vincristine | |||
| A549 | Lung Cancer | 0.04[6] | |
| MCF-7 | Breast Cancer | 0.005[6] | |
| 1A9 | Ovarian Cancer | 0.004[6] | |
| SY5Y | Neuroblastoma | 0.0016[6] | |
| Doxorubicin | |||
| PC3 | Prostate Cancer | 8.00[7] | |
| A549 | Lung Cancer | 1.50[7] | |
| HeLa | Cervical Cancer | 1.00[7] | |
| LNCaP | Prostate Cancer | 0.25[7] | |
| HepG2 | Liver Cancer | 12.18[8] | |
| BFTC-905 | Bladder Cancer | 2.26[8] | |
| MCF-7 | Breast Cancer | 2.50[8] | |
| Etoposide | |||
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051[9] | |
| HepG2 | Liver Cancer | 30.16[9] | |
| BGC-823 | Gastric Cancer | 43.74[9] | |
| A549 | Lung Cancer | 139.54[9] | |
| HeLa | Cervical Cancer | 209.90[9] | |
| Camptothecin | |||
| HT29 | Colon Cancer | 0.037 - 0.048[10] | |
| LOX | Melanoma | 0.037 - 0.048[10] | |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048[10] | |
| MCF7 | Breast Cancer | 0.089[11][12] | |
| MDA-MB-231 | Breast Cancer | 0.040[11] | |
| MDA-MB-157 | Breast Cancer | 0.007[13] |
Mechanistic Overview
A significant disparity in the current research landscape exists between this compound and the benchmark anticancer agents concerning their mechanisms of action.
This compound:
The precise molecular mechanism by which this compound exerts its cytotoxic effects remains to be elucidated. While its ability to inhibit cancer cell proliferation is established, the specific intracellular targets and the signaling pathways that lead to cell death have not yet been reported in the scientific literature. Further research is necessary to understand how this compound induces apoptosis and to identify the key molecular players involved in this process.
Benchmark Natural Product Anticancer Agents:
In contrast, the mechanisms of action for the benchmark agents are well-documented:
-
Paclitaxel and Vincristine (Microtubule Inhibitors): These agents interfere with the dynamics of microtubules, essential components of the cytoskeleton. Paclitaxel stabilizes microtubules, while Vincristine inhibits their polymerization. This disruption of microtubule function leads to mitotic arrest, blocking cell division and ultimately triggering apoptosis. Key signaling pathways implicated in their action include the p53 and MAPK pathways.
-
Doxorubicin and Etoposide (Topoisomerase II Inhibitors): These drugs target topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, they induce double-strand breaks in DNA. This DNA damage activates cell cycle checkpoints and initiates apoptotic signaling, often involving the p53 and PI3K/Akt pathways. Doxorubicin also generates reactive oxygen species (ROS), contributing to its cytotoxicity.
-
Camptothecin (Topoisomerase I Inhibitor): Camptothecin specifically inhibits topoisomerase I by trapping the enzyme-DNA cleavage complex. This leads to single-strand DNA breaks that are converted into double-strand breaks during DNA replication, ultimately causing cell cycle arrest and apoptosis. The DNA damage response and subsequent apoptosis are often mediated through the p53 pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of natural products.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or benchmark agents) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the test compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Visualizations
The following diagrams illustrate the known signaling pathways of the benchmark anticancer agents and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Cleistenolide: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of the potent cytotoxic compound, (-)-Cleistenolide, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and minimize environmental impact.
This compound is a bioactive natural product with demonstrated cytotoxic and antiproliferative properties. Due to its potential hazards, all laboratory personnel must handle this compound and its associated waste with extreme caution, adhering to the following disposal procedures. A formal risk assessment should be conducted by the institution's environmental health and safety (EHS) department before commencing any work with this compound.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE protocols is mandatory when handling this compound in any form (solid or in solution). The required PPE is detailed in the table below.
| Task Category | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (weighing, preparing solutions) | - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves (inner glove tucked under the lab coat cuff)- ANSI Z87.1 compliant safety goggles and a full-face shield- NIOSH-approved N95 or higher respirator |
| Handling Solutions of this compound | - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- ANSI Z87.1 compliant safety goggles |
| Decontamination and Waste Disposal | - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- ANSI Z87.1 compliant safety goggles- Face shield (if splashing is possible) |
| Spill Cleanup | - Disposable, solid-front lab coat with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- ANSI Z87.1 compliant safety goggles and a full-face shield- NIOSH-approved N95 or higher respirator- Disposable shoe covers |
Disposal Procedures
All waste contaminated with this compound must be treated as hazardous cytotoxic waste. Segregation of waste streams is critical to ensure proper handling and disposal.
Solid Waste Disposal
-
Collection : All disposable items contaminated with this compound, including gloves, lab coats, bench paper, pipette tips, and vials, must be collected in a designated, clearly labeled, puncture-resistant cytotoxic waste container lined with a purple bag.
-
Storage : The container should be sealed when not in use and stored in a designated hazardous waste accumulation area.
-
Disposal : The sealed container must be disposed of through the institution's hazardous waste management program for high-temperature incineration.
Liquid Waste Disposal
-
Collection : All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a designated, clearly labeled, sealed, and chemically-resistant cytotoxic liquid waste container.
-
Neutralization : Due to the cytotoxic nature of this compound, direct disposal of active compound is not recommended. A chemical inactivation step is advised prior to collection.
-
Storage and Disposal : The sealed container of inactivated liquid waste should be stored in a designated hazardous waste area and disposed of via the institution's hazardous waste management program.
Sharps Waste Disposal
-
Collection : All sharps contaminated with this compound, such as needles, syringes, and scalpels, must be immediately placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.
-
Disposal : The sealed sharps container must be disposed of through the institution's hazardous waste management program for incineration.
Experimental Protocol: Chemical Inactivation of this compound
The lactone functional group in this compound is susceptible to hydrolysis under basic conditions, which will open the lactone ring and likely reduce its biological activity. This protocol is intended for the inactivation of dilute solutions of this compound.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Working in a certified chemical fume hood, place the container of this compound-contaminated aqueous liquid waste on a stir plate.
-
While stirring, slowly add 1 M NaOH solution to the waste.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the lactone.
-
After 24 hours, check the pH again and adjust if necessary.
-
The inactivated solution can then be transferred to the designated cytotoxic liquid waste container.
Decontamination and Spill Management
Routine Decontamination of Surfaces and Glassware
-
Surfaces : At the end of each work session, decontaminate all surfaces (fume hood, benchtop) where this compound was handled. Wipe the surfaces with a solution of 1 M NaOH, followed by a wipe with 70% ethanol, and then a final wipe with distilled water. All wipes must be disposed of as solid cytotoxic waste.
-
Glassware : Reusable glassware should be soaked in a 1 M NaOH solution for at least 24 hours. After soaking, rinse thoroughly with water and wash using standard laboratory procedures.
Emergency Procedures: Spills and Personal Exposure
A cytotoxic spill kit must be readily available in any laboratory where this compound is handled. All personnel should be trained in its use.
| Emergency Situation | Procedure |
| Small Spill (<5 mL or <1 g) | 1. Alert personnel in the immediate area.2. Don the appropriate PPE for spill cleanup.3. Contain the spill with absorbent pads from the cytotoxic spill kit.4. Wipe the area with a 1 M NaOH solution, followed by 70% ethanol, and then water.5. Collect all contaminated materials in the cytotoxic waste container. |
| Large Spill (>5 mL or >1 g) | 1. Evacuate the immediate area and restrict access.2. Alert the institutional EHS department immediately.3. Do not attempt to clean up a large spill without specialized training and equipment. |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.2. Seek immediate medical attention. |
By adhering to these procedures, researchers, scientists, and drug development professionals can safely handle and dispose of this compound, ensuring a secure laboratory environment and responsible chemical waste management.
Personal protective equipment for handling (-)-Cleistenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (-)-Cleistenolide, a potent research compound with noted antiproliferative activity. Given the absence of a specific Safety Data Sheet (SDS), this document establishes best-practice procedures based on guidelines for handling cytotoxic and potent biologically active compounds. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Assessment and Control
This compound is a δ-lactone that has demonstrated cytotoxic effects in research settings. Due to its potential to inhibit cell growth, it should be treated as a hazardous substance with potential carcinogenic, mutagenic, or reproductive toxicity. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. All handling of this compound must be conducted within a designated controlled area.
Engineering Controls:
-
Primary Containment: All work involving neat compound or solutions of this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the generation and release of aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound is stored and handled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The minimum required PPE is outlined below.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. The gown should be made of a low-permeability fabric, such as polyethylene-coated polypropylene. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield must be worn when there is a risk of splashing. Safety glasses with side shields are the minimum requirement. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation. |
| Foot Protection | Closed-toe, non-slip shoes are mandatory in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed upon exiting. |
Operational Procedures for Safe Handling
Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing of powdered this compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Use disposable weighing boats and spatulas.
-
Immediately after weighing, carefully seal the stock container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol), followed by a wipe-down with a detergent solution.
Solubilization and Dilution:
-
Perform all solution preparation within a chemical fume hood or BSC.
-
Add solvent to the powdered compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Experimental Use:
-
Keep all containers of this compound sealed when not in use.
-
When transferring solutions, use Luer-Lok syringes to prevent accidental needle detachment and leakage.
-
Decontaminate all work surfaces with a suitable solvent and detergent solution upon completion of the experiment.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Isolate: Cordon off the spill area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Collect all contaminated materials using forceps or other tools and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with a detergent solution.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid materials (e.g., gloves, gowns, shoe covers, weighing boats, absorbent pads) must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled with a cytotoxic waste symbol.
-
Liquid Waste: Unused solutions and contaminated liquid waste must be collected in a sealed, leak-proof container, also labeled as cytotoxic waste. Do not pour any solutions containing this compound down the drain.
-
Sharps: All contaminated sharps (e.g., needles, syringes, glass pipettes) must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
-
Final Disposal: Cytotoxic waste containers should be collected by a certified hazardous waste disposal service for high-temperature incineration.
Quantitative Data Summary
Due to its status as a research compound, specific occupational exposure limits (OELs) for this compound have not been established. In the absence of such data, it is prudent to handle it as a highly potent compound and adhere to the general principle of minimizing exposure to as low as reasonably achievable (ALARA). The following table provides general guidance for similar cytotoxic compounds.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent compound; maintain exposure levels to the lowest possible concentration. |
| LD50 (Oral, Rat) | Data Not Available | Assume high toxicity based on its cytotoxic activity. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Refer to experimental protocols for specific solvent compatibility. |
| Storage Temperature | -20°C | Store in a tightly sealed container, protected from light and moisture, in a designated and labeled area for potent compounds. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
